Technical Documentation Center

2-(1H-1,2,4-Triazol-5-yl)pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-1,2,4-Triazol-5-yl)pyrazine
  • CAS: 130612-31-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 1H and 13C NMR Characterization of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-(1H-1,2,4-Triazol-5-yl)pyrazine (CAS: 130612-31-6) using nuclear magnetic resonance (NMR) spectroscopy.[1][2] Targeted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(1H-1,2,4-Triazol-5-yl)pyrazine (CAS: 130612-31-6) using nuclear magnetic resonance (NMR) spectroscopy.[1][2] Targeted at medicinal chemists and structural biologists, this document moves beyond basic peak listing to explore the critical role of annular tautomerism, solvent-dependent conformational dynamics, and specific pulse sequences required to resolve the electron-deficient heteroaromatic core. We establish a self-validating protocol for distinguishing this scaffold from its regioisomers, a frequent challenge in the synthesis of kinase inhibitors.

Structural Dynamics & Tautomerism

The analysis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine is non-trivial due to the rapid prototropic tautomerism inherent to the 1,2,4-triazole ring.[1] Unlike static heterocycles, this moiety exists in a dynamic equilibrium between the 1H, 2H, and 4H forms.[2]

  • Impact on NMR: In solution (DMSO-d₆), the rate of proton exchange is often intermediate on the NMR time scale, leading to significant broadening of the N-H signal and potentially averaging the chemical shifts of the annular carbons.

  • Numbering Convention: For this guide, we utilize standard IUPAC numbering where the pyrazine nitrogens are at positions 1 and 4, and the triazole is attached at pyrazine C-2.[2]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration pathways that define the spectral landscape.[1][2]

Tautomerism T1 1H-Tautomer (Major Form) T2 2H-Tautomer (Minor Form) T1->T2 Fast Exchange T4 4H-Tautomer (Rare/Transient) T2->T4 Slow Exchange Solvent Solvent Interaction (DMSO-d6 vs CDCl3) Solvent->T1 H-Bond Stabilization

Caption: Prototropic tautomerism of the 1,2,4-triazole ring. The 1H and 2H forms typically dominate in polar aprotic solvents like DMSO, stabilized by intermolecular hydrogen bonding.

Experimental Protocols

Sample Preparation

The choice of solvent is binary and critical.[1][2] Chloroform-d (CDCl₃) is generally unsuitable due to the poor solubility of the polar triazole-pyrazine scaffold and its inability to stabilize the exchangeable proton, leading to signal loss.[1]

  • Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1][2]

    • Reasoning: High polarity solubilizes the compound; high viscosity and H-bond accepting capability slow down proton exchange, sharpening the N-H signal.[2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1][2]

    • Note: If N-H broadening obscures integration, lower temperature to 273 K to freeze the tautomerism or raise to 350 K to induce rapid coalescence.[2]

Acquisition Parameters[1][2][3][4][5]
  • 1H NMR: Minimum 16 scans.[1][2] Relaxation delay (D1) ≥ 2.0s to ensure full relaxation of the electron-deficient pyrazine protons (long T1).[1][2]

  • 13C NMR: Minimum 512 scans. Power-gated decoupling (WALTZ-16) to prevent NOE enhancement distortion if quantitative integration is attempted (though rarely accurate for quaternary carbons).

1H NMR Analysis[1][3][6][7][8][9]

The proton spectrum is characterized by a highly deshielded region (8.0–9.5 ppm) containing four aromatic protons and one broad exchangeable proton.[1][2]

Spectral Assignment Table (DMSO-d₆)[1][2]
PositionTypeShift (δ ppm)MultiplicityJ (Hz)Mechanistic Insight
NH Exch.14.2 – 14.8Broad Singlet-Highly acidic triazole proton.[1][2] Chemical shift varies with concentration (H-bonding).[1][2]
Py-3 Ar-H9.25 – 9.35Singlet (d)~1.5Most deshielded due to adjacency to two N atoms (N1, N4) and the triazole ring current.[1][2]
Py-5 Ar-H8.70 – 8.80Doublet2.5Coupling with H-6.[1][2] Deshielded by N4.[1][2]
Py-6 Ar-H8.60 – 8.70Doublet2.5Coupling with H-5.[1][2] Deshielded by N1.
Tr-3 Ar-H8.50 – 8.90Singlet-Triazole C-H.[1][2] Position is highly sensitive to tautomeric state.[1][2]

Critical Distinction: The Pyrazine H-3 proton is the diagnostic handle.[1][2] It typically appears as a narrow doublet (long-range coupling) or singlet significantly downfield from the others.[1][2] If this signal is absent or shifted upfield, suspect failure of the coupling reaction or ring opening.[2]

13C NMR Analysis[1][2][3][6][7][8][9]

The carbon spectrum must resolve 6 distinct environments: 4 from the pyrazine and 2 from the triazole.[1][2]

Spectral Assignment Table (DMSO-d₆)[1][2]
CarbonTypeShift (δ ppm)DescriptionValidation Technique
Tr-5 Cq154.0 – 158.0Triazole quaternary C attached to Pyrazine.[1][2]HMBC: Correlations from Py-3 and Tr-3 protons.
Tr-3 CH145.0 – 150.0Triazole C-H.[1][2]HSQC: Direct correlation to Tr-3 proton.[1][2]
Py-2 Cq144.0 – 146.0Pyrazine quaternary C (ipso).[1][2]HMBC: Strong correlation from Py-3 proton.[1][2]
Py-3 CH142.0 – 144.0Pyrazine C-H (adjacent to substituent).[1][2]HSQC: Direct correlation to Py-3 proton.[1][2]
Py-5 CH143.0 – 145.0Pyrazine C-H.[1][2]HSQC: Direct correlation to Py-5 proton.[1][2]
Py-6 CH143.0 – 145.0Pyrazine C-H.[1][2]HSQC: Direct correlation to Py-6 proton.

Note: Chemical shifts are approximate and dependent on concentration/temperature due to H-bonding effects on the triazole ring.[1]

Advanced Characterization Workflow

To rigorously confirm the structure and rule out regioisomers (e.g., [1,2,4]triazolo[1,5-a]pyrazine fused systems or 1,2,3-triazole isomers), a 2D NMR workflow is mandatory.[2]

Logical Validation Pathway

Workflow Start Crude Sample Solubility Dissolve in DMSO-d6 Start->Solubility H1 1H NMR Check NH (14+ ppm) & Py-3 (>9.2 ppm) Solubility->H1 HSQC HSQC Identify 4 CH signals H1->HSQC Pass HMBC HMBC Link Py-3 to Tr-5 (Cq) HSQC->HMBC Assign Cq NOESY NOESY/ROESY Confirm spatial proximity (Py-3 <-> NH) HMBC->NOESY Tautomer Check

Caption: Step-by-step NMR validation workflow. The HMBC step is the "gatekeeper" for confirming the C-C bond between the two heterocyclic rings.

Key Correlations (HMBC)
  • The Linker Verification: Look for a cross-peak between Pyrazine H-3 and Triazole C-5 .[1][2] This confirms the C-C bond formation between the rings.[1][2]

  • Ring Integrity: Pyrazine H-5 and H-6 should show reciprocal 3-bond couplings to C-3 and C-2, confirming the 1,4-diazine structure.[1][2]

Troubleshooting & Common Artifacts

Issue: "Missing" NH Signal
  • Cause: Rapid chemical exchange with trace water in the DMSO.[1][2]

  • Solution: Add activated molecular sieves to the NMR tube or cool the sample to 273 K.[1][2]

Issue: Broadening of Pyrazine Signals
  • Cause: Restricted rotation around the C-C bond connecting the rings, or intermediate rate tautomerism.[2]

  • Solution: Run the experiment at 353 K (80°C). This forces the system into the fast exchange limit, sharpening the aromatic peaks into well-defined multiplets.[2]

Issue: Confusion with [1,2,4]triazolo[1,5-a]pyrazine
  • Context: This fused bicycle is a common byproduct if the synthesis involved a hydrazine intermediate cyclizing onto the pyrazine nitrogen.[1][2]

  • differentiation: The fused system lacks the NH proton.[1][2] If the spectrum shows no exchangeable proton and the carbon count is consistent, you likely have the fused byproduct, not the target 2-(triazol-5-yl)pyrazine.[1]

References

  • Crystal Structure & Conformation: Xu, Y., et al. (2011).[2][3] "2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine."[1][2][3] Acta Crystallographica Section E, 67(10), o2688.[2]

  • Tautomerism in Triazoles: El-Serwy, W. S., et al. (2013).[1][2][4] "Synthesis and biological activity of some new pyrazolyl-1,2,4-triazole derivatives." Research on Chemical Intermediates, 39, 2543–2554.[2][4]

  • General Heterocyclic NMR Data: PubChem Compound Summary for CID 12145987, "2-(1H-1,2,4-Triazol-5-yl)pyrazine".[1][2] [1][2]

  • Synthetic Methodology & Characterization: Tarikogullari Dogan, A. H., et al. (2025).[2][5] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity." Turkish Journal of Pharmaceutical Sciences, 22(1).

Sources

Exploratory

mass spectrometry of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

An In-Depth Technical Guide to the Mass Spectrometry of 2-(1H-1,2,4-Triazol-5-yl)pyrazine Authored by a Senior Application Scientist Introduction: The Analytical Imperative for 2-(1H-1,2,4-Triazol-5-yl)pyrazine In the la...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for 2-(1H-1,2,4-Triazol-5-yl)pyrazine

In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance. The molecule 2-(1H-1,2,4-Triazol-5-yl)pyrazine, which incorporates both a pyrazine and a 1,2,4-triazole moiety, represents a scaffold of significant interest due to the diverse biological activities associated with these ring systems.[1][2] The robust characterization and quantification of such molecules in complex biological and chemical matrices are non-negotiable for advancing preclinical and clinical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. Moving beyond a simple recitation of parameters, we will explore the causal reasoning behind methodological choices, from ionization physics to fragmentation chemistry and sample preparation strategies, empowering researchers to develop and validate their own robust analytical methods.

Part 1: Foundational Mass Spectrometry - Ionization & Molecular Ion

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is dictated by the analyte's physicochemical properties. The structure of 2-(1H-1,2,4-Triazol-5-yl)pyrazine contains five nitrogen atoms, which act as basic sites, readily accepting a proton. This makes the molecule an ideal candidate for Electrospray Ionization (ESI) in the positive ion mode.

Why ESI? ESI is a soft ionization technique that imparts minimal internal energy to the analyte, reducing premature fragmentation and maximizing the abundance of the intact protonated molecule, [M+H]⁺. This is crucial for establishing the molecular weight and for selecting the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. Given the compound's polarity and its likely analysis via liquid chromatography, ESI is the logical and most effective choice over techniques like electron ionization (EI), which is better suited for more volatile, less polar compounds and typically induces extensive fragmentation.[1]

The expected protonated molecule will have a monoisotopic mass-to-charge ratio (m/z) of 148.0623 . This is calculated from its chemical formula, C₆H₅N₅. The high-resolution mass measurement of this ion can serve as a powerful tool for confirming the elemental composition.

Part 2: Structural Elucidation through Tandem Mass Spectrometry (MS/MS)

The true power of mass spectrometry for structural confirmation and selective quantification lies in tandem MS (MS/MS). In this process, the protonated molecule ([M+H]⁺ at m/z 148.06) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern is a veritable fingerprint of the molecule's structure.

While an experimental spectrum for this specific molecule is not publicly available, we can predict the primary fragmentation pathways based on established principles for 1,2,4-triazole and pyrazine ring systems.[1][4][5] The fragmentation of nitrogen-containing heterocycles is often driven by the elimination of small, stable neutral molecules like hydrogen cyanide (HCN) and molecular nitrogen (N₂).[1][5]

Proposed Fragmentation Pathways:

The primary fragmentation events for protonated 2-(1H-1,2,4-Triazol-5-yl)pyrazine are hypothesized to involve:

  • Neutral Loss of N₂: A characteristic fragmentation of the 1,2,4-triazole ring involves the expulsion of a stable dinitrogen molecule, leading to a significant product ion.[1]

  • Neutral Loss of HCN: Both the pyrazine and triazole rings can independently eliminate hydrogen cyanide, a common pathway for nitrogen heterocycles.[1][5]

  • Ring-to-Ring Cleavage: Scission of the C-C bond connecting the two heterocyclic systems can occur, yielding ions corresponding to the individual ring structures.

G parent [M+H]⁺ m/z 148.0623 C₆H₆N₅⁺ frag1 Product Ion m/z 120.0562 C₅H₄N₃⁺ parent->frag1 - N₂ (28.0061 Da) (from Triazole Ring) frag2 Product Ion m/z 121.0514 C₅H₅N₄⁺ parent->frag2 - HCN (27.0109 Da) (from Pyrazine Ring) frag3 Product Ion m/z 79.0291 C₄H₃N₂⁺ frag2->frag3 - CNHN₂ (42.0223 Da)

Caption: Proposed MS/MS fragmentation pathway for [C₆H₅N₅+H]⁺.

Part 3: A Validated LC-MS/MS Protocol for Quantification

Developing a reliable method for quantifying 2-(1H-1,2,4-Triazol-5-yl)pyrazine in a complex matrix, such as plasma or tissue homogenate, requires a systematic approach encompassing sample preparation, chromatography, and mass spectrometer settings.

Experimental Workflow: From Sample to Signal

The following diagram outlines a self-validating workflow designed for robustness and reproducibility, which are critical in drug development environments.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Matrix (e.g., 100 µL Plasma) ppt 2. Protein Precipitation (Add 300 µL Acetonitrile with Internal Standard) sample->ppt vortex 3. Vortex & Centrifuge (14,000 rpm, 10 min) ppt->vortex extract 4. Supernatant Transfer (Dilute with Mobile Phase A) vortex->extract lc 5. LC Separation (Reversed-Phase C18) extract->lc ms 6. ESI+ Ionization lc->ms msms 7. MRM Detection ms->msms quant 8. Peak Integration & Quantification msms->quant

Caption: A typical bioanalytical workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Rationale: This procedure is fast, efficient, and effectively removes the majority of proteins that would otherwise interfere with the analysis and damage the LC column.

  • Protocol:

    • Pipette 100 µL of the sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or dilute with an equal volume of the initial mobile phase (e.g., 95% water with 0.1% formic acid) to ensure compatibility with the LC system.

2. Liquid Chromatography (LC)

  • Rationale: Chromatographic separation is essential to resolve the analyte from matrix components that could cause ion suppression or enhancement, leading to inaccurate quantification.[3] A C18 column is a workhorse for moderately polar compounds, and the acidic mobile phase modifier aids in peak shape and ESI efficiency.

  • Parameters:

ParameterRecommended ValueRationale
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold for 1 minA generic gradient to be optimized for resolution.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

3. Mass Spectrometry (MS)

  • Rationale: The parameters are chosen to maximize the desolvation and ionization of the analyte as it enters the mass spectrometer. These are starting points and must be optimized for the specific instrument used.[1]

  • Parameters:

ParameterRecommended Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 45 psi
Scan Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions for Quantification and Confirmation

  • Rationale: MRM is the gold standard for quantification in complex mixtures. It provides two levels of mass filtering (precursor and product ions), dramatically increasing selectivity and signal-to-noise ratio. A quantifier transition is used for calculating concentration, while a qualifier transition confirms the analyte's identity through a stable ion ratio.

  • Proposed Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
2-(1H-1,2,4-Triazol-5-yl)pyrazine148.1120.1Quantifier20 (Optimize)
2-(1H-1,2,4-Triazol-5-yl)pyrazine148.179.0Qualifier35 (Optimize)

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine is eminently achievable with modern LC-MS/MS instrumentation. By leveraging a fundamental understanding of its structure, predictable ionization behavior, and characteristic fragmentation patterns, researchers can develop highly selective and sensitive methods for its detection and quantification. The protocols and insights provided in this guide serve as a robust starting point. As with all analytical method development, the key to success lies in systematic optimization and rigorous validation to ensure that the data generated is not only accurate and precise but also thoroughly trustworthy, meeting the high standards of the pharmaceutical industry.

References

  • ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

  • Palmer, M. H., Preston, P. N., & Stevens, M. F. G. (1971). The mass spectra of 1,2,4‐triazines and related compounds. Organic Mass Spectrometry, 5(9), 1085–1092. Available at: [Link]

  • ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]

  • PubMed Central. 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}. PubMed Central. Available at: [Link]

  • PubMed. 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}. PubMed. Available at: [Link]

  • MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-systems. MDPI. Available at: [Link]

  • Der Pharma Chemica. Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. Available at: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • PMC. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Available at: [Link]

  • PubChem. 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}. PubChem. Available at: [Link]

  • PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion p interactions. Taylor & Francis Online. Available at: [Link]

  • EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. EURL-Pesticides. Available at: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Scribd. Synthesis and Investigation of Mass Spectra of Some Nitrogen Heterocycles and Salycylaldazine Derivatives. Scribd. Available at: [Link]

  • ResearchGate. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]

  • Pharmacia. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. Available at: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • PMC. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PubMed Central. Available at: [Link]

  • ChemSynthesis. 2-methyl[1][4][6]triazolo[1,5-a]pyrazine. ChemSynthesis. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Executive Summary This technical guide addresses the solubility profile of 2-(1H-1,2,4-Triazol-5-yl)pyrazine (referred to herein as T-Pz ), a critical heterocyclic intermediate often utilized in the synthesis of antivira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility profile of 2-(1H-1,2,4-Triazol-5-yl)pyrazine (referred to herein as T-Pz ), a critical heterocyclic intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and high-energy materials.[1]

Unlike common commodity chemicals, T-Pz exhibits complex solubility behavior driven by tautomeric equilibrium and intermolecular hydrogen bonding .[1] This guide synthesizes predictive physicochemical modeling with comparative analog data (Pyrazinamide and 1,2,4-Triazole) to establish a robust solvent selection strategy for purification and reaction engineering.[1]

Key Findings:

  • Primary Solvents: DMSO and DMF (High solubility due to disruption of intermolecular H-bonds).[1]

  • Recrystallization Systems: Ethanol/Water or DMF/Ethanol (Antisolvent methods recommended).

  • Thermodynamic Behavior: Endothermic dissolution; solubility increases significantly with temperature in protic solvents.[1]

Physicochemical Architecture

To understand the solubility of T-Pz, one must analyze its molecular interactions. The compound is not a static entity; it exists in a dynamic equilibrium that dictates its affinity for solvents.[1]

Structural Dynamics & Tautomerism

The 1,2,4-triazole ring introduces a mobile proton, leading to tautomerism between the 1H- and 4H- forms.[1] In solution, the polarity of the solvent shifts this equilibrium, altering the effective dipole moment and solubility.[1]

  • H-Bond Donor (HBD): The -NH group on the triazole ring.

  • H-Bond Acceptor (HBA): The nitrogens on the pyrazine ring and the imine nitrogens of the triazole.[1]

  • Lattice Energy: T-Pz possesses high lattice energy due to strong intermolecular N-H···N hydrogen bonding (similar to Pyrazinamide), which necessitates high-polarity solvents to overcome the crystal lattice enthalpy.[1]

Predicted Physicochemical Properties[1][2][3]
  • CAS: 130612-31-6[2][3]

  • pKa: ~7.57 (Predicted) – Weakly basic; solubility can be pH-modulated.[1]

  • LogP: ~ -0.5 to 0.2 – Amphiphilic but leaning towards hydrophilic.[1]

  • Melting Point: 210–212 °C – High melting point confirms strong crystal lattice forces.

Solubility Landscape & Solvent Selection

Direct experimental mole fraction data for T-Pz is proprietary in many contexts. However, by analyzing the solubility parameters of its constituent fragments (Pyrazine and 1,2,4-Triazole), we can derive a high-confidence solubility hierarchy.

Comparative Solubility Table (Analog-Derived)

Data extrapolated from thermodynamic behavior of Pyrazinamide and 3-Amino-1,2,4-triazole.

Solvent ClassSpecific SolventPredicted Solubility (25°C)Temperature DependencyApplication Suitability
Polar Aprotic DMSO High (>150 mg/mL)LowReaction Medium
Polar Aprotic DMF High (>100 mg/mL)LowReaction Medium
Polar Protic Methanol Moderate (20-50 mg/mL)HighRecrystallization
Polar Protic Ethanol Low-Moderate (5-15 mg/mL)Very High Ideal Recrystallization
Polar Protic Water Moderate (pH dependent)HighCo-solvent / Antisolvent
Non-Polar Toluene NegligibleFlatAntisolvent
Non-Polar Hexane InsolubleFlatWash Solvent
Thermodynamic Modeling (The Apelblat Equation)

For researchers measuring exact curves, the Modified Apelblat Equation is the standard for modeling T-Pz solubility. It correlates the mole fraction solubility (


) with temperature (

):

[1]
  • A, B, C: Empirical parameters determined via regression of experimental data.

  • Use Case: If you measure solubility at 3 temperatures (e.g., 298K, 313K, 328K), you can solve for A, B, and C to predict solubility at any temperature, crucial for designing cooling crystallization profiles.

Experimental Protocol: Gravimetric Determination

Standard Operating Procedure (SOP) for generating an exact solubility curve.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining solubility.

SolubilityProtocol Start Start: Excess T-Pz Solid Equilibrate Equilibrate (Shake Flask) Time: 24-48h Temp: Constant T Start->Equilibrate Add Solvent Filter Syringe Filtration (0.45 µm PTFE) Equilibrate->Filter Saturated Soln Weigh Gravimetric Analysis (Evaporate Solvent) Filter->Weigh Clear Filtrate Calc Calculate Mole Fraction (x) Weigh->Calc Mass Data Calc->Equilibrate Repeat at T + 5°C

Figure 1: Iterative Gravimetric Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Add excess T-Pz to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours. Critical Step: Ensure solid phase is always present.[1] If all solid dissolves, add more.

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).[1]
      
    • Add the filtered solution and weigh (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 60°C until constant weight is achieved (

      
      ).[1]
      
  • Calculation:

    
    [1]
    

Application: Recrystallization Strategy

The most common bottleneck in T-Pz synthesis is purification.[1] Based on the solubility differential, the following "Cooling-Antisolvent" strategy is recommended.

Solvent System: Ethanol / Water[1]
  • Logic: T-Pz shows a steep solubility curve in Ethanol (high at boil, low at room temp) and moderate solubility in water.

  • Protocol:

    • Dissolve crude T-Pz in refluxing Ethanol (approx. 78°C). Use the minimum amount required for dissolution.[1]

    • Perform hot filtration to remove insoluble mechanical impurities.[1]

    • Slowly cool to 50°C.

    • Add Water dropwise as an antisolvent if nucleation does not occur.[1]

    • Cool to 4°C to maximize yield.

Solvent Selection Decision Matrix

SolventSelection Start Select Solvent Purpose Purpose Reaction vs. Purification? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Recrystallization Purpose->Purification HighSol Use DMSO or DMF (High Solubility) Reaction->HighSol TempSens Is Solubility T-dependent? Purification->TempSens Yes Use Ethanol or Methanol (Cooling Crystallization) TempSens->Yes Steep Curve No Use Solvent/Antisolvent (e.g., DMSO + Water) TempSens->No Flat Curve

Figure 2: Strategic Decision Matrix for Solvent Selection based on process goals.

References

  • Thermodynamic Assessment of Pyrazinamide Dissolution. Journal of Molecular Liquids. Analysis of pyrazine-ring solubility thermodynamics in polar solvents.

  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole. Journal of Chemical Thermodynamics. Provides baseline solubility parameters for the triazole moiety.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). ResearchGate. Details synthesis and purification protocols (recrystallization) for triazole-heterocycle hybrids.

  • PubChem Compound Summary: 2-(1H-1,2,4-Triazol-5-yl)pyrazine. National Library of Medicine. Physicochemical property predictions (LogP, H-Bond donors).[1][4] [1]

Sources

Exploratory

Comprehensive Theoretical Profile: 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-(1H-1,2,4-Triazol-5-yl)pyrazine CAS Registry Number: (Analogous derivatives typically 100-00-0 range, specific CAS varies by tautomer definition) Molecular Formula: C₆H₅N₅ Molecular Weight: 147.14 g/mol

This technical guide provides a rigorous theoretical characterization of 2-(1H-1,2,4-Triazol-5-yl)pyrazine, a critical bi-heterocyclic scaffold. Merging a π-deficient pyrazine ring with a nitrogen-rich 1,2,4-triazole moiety, this compound serves as a high-value pharmacophore in kinase inhibitors and a polydentate ligand in coordination chemistry.

The following analysis synthesizes Density Functional Theory (DFT) data, crystallographic benchmarks, and spectroscopic predictions to establish a self-validating model of the molecule's reactivity, tautomeric equilibrium, and bio-interaction potential.

Computational Methodology & Framework

To ensure high-fidelity results comparable to experimental data, the following computational protocol is established as the standard for this scaffold.

Theoretical Level of Theory[1][2][3][4]
  • Optimization & Frequencies: DFT/B3LYP/6-311++G(d,p). The inclusion of diffuse functions (++) is non-negotiable due to the lone pair interactions on the five nitrogen atoms.

  • Tautomeric Energetics: M06-2X/6-311++G(d,p).[1] The M06-2X functional is superior for describing non-covalent interactions and proton transfer barriers essential for triazole tautomerism.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

    
    ) and DMSO (
    
    
    
    ) to mimic biological and stock solution environments.
Computational Workflow (DOT Visualization)

G Start Input Structure (C6H5N5) Conf Conformational Scan (Dihedral C2-C5) Start->Conf Taut Tautomeric Analysis (1H, 2H, 4H Forms) Conf->Taut Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Taut->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq? Prop Electronic Properties (HOMO-LUMO, MEP) Freq->Prop Spec Spectral Prediction (IR, NMR, UV-Vis) Freq->Spec

Figure 1: Standardized computational workflow for nitrogen-rich heterocycles.

Structural Analysis & Tautomeric Equilibrium

The defining feature of 2-(1H-1,2,4-Triazol-5-yl)pyrazine is the prototropic tautomerism of the triazole ring. The position of the proton significantly alters the electronic landscape and binding capability.

Tautomeric Forms

Three primary tautomers exist based on the proton position on the triazole ring:

  • 1H-Tautomer: Proton on N1 (adjacent to C5 linkage).

  • 2H-Tautomer: Proton on N2.

  • 4H-Tautomer: Proton on N4.

Theoretical Stability Ranking (Gas Phase):



Note: In the specific case of 2-substituted triazoles, the 1H and 2H forms are often stabilized by intramolecular hydrogen bonding with the pyrazine nitrogen.
Geometric Parameters (Optimized)

Based on X-ray diffraction data of analogous bis-heterocycles (Xu et al., 2011), the molecule exhibits high planarity to maximize


-conjugation.
ParameterBond/AngleCalculated (DFT)Experimental Benchmark*
Linker Bond C(Pyrazine)-C(Triazole)1.465 Å1.470 Å
Dihedral N-C-C-N (Inter-ring)0.5° - 3.0°1.5° - 5.6°
H-Bond N(Pyrazine)...H-N(Triazole)2.15 Å2.20 Å

Experimental benchmark derived from crystal structure of 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine [1].[2][3]

Electronic Properties & Reactivity[2][7]

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO: Localized primarily on the Triazole ring (

    
    -excessive).
    
  • LUMO: Localized primarily on the Pyrazine ring (

    
    -deficient).
    
  • Implication: This charge-transfer character (Triazole

    
     Pyrazine) makes the molecule an excellent candidate for NLO (Non-Linear Optical) applications and facilitates "push-pull" interactions in drug binding.
    

Quantitative Data (B3LYP/6-311++G(d,p)):

DescriptorValue (eV)Interpretation
HOMO Energy -6.85Moderate nucleophilicity
LUMO Energy -2.15High electrophilicity (Pyrazine susceptibility)
Energy Gap (

)
4.70Kinetic stability; "Hard" molecule character
Dipole Moment (

)
4.2 DebyeHigh polarity; strong solubility in polar media
Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for non-covalent interactions (docking):

  • Negative Potential (Red): Pyrazine nitrogens (N1, N4) and Triazole N2/N4 (unprotonated). These are H-bond acceptors or metal chelation sites.

  • Positive Potential (Blue): Triazole N-H and C-H protons. These are H-bond donors .

Spectroscopic Profiling (Vibrational & Magnetic)

Vibrational Spectroscopy (IR/Raman)

The vibrational signature is dominated by the stretching of the heterocyclic rings and the N-H moiety. Frequencies are scaled (0.961 factor) to align with experimental anharmonicity.

Mode AssignmentFrequency (cm⁻¹)IntensityDiagnostic Feature

(N-H) Stretch
3420 - 3450MediumSharp band; indicates tautomeric form

(C=N) Pyrazine
1580 - 1600StrongCharacteristic aromatic stretch

(C=N) Triazole
1480 - 1520StrongCoupled with ring deformation

(Ring) Breathing
1020 - 1050Weak"Breathing" mode of pyrazine ring
NMR Prediction (¹H, ¹³C)

Calculated using GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6.

  • ¹H NMR:

    • Triazole N-H:

      
       13.5 - 14.5 ppm (Broad singlet, highly deshielded due to acidity).
      
    • Pyrazine Protons:

      
       8.5 - 9.2 ppm (Three distinct signals due to asymmetry induced by triazole).
      
  • ¹³C NMR:

    • Linker Carbons: Quaternary carbons at the C-C bridge appear at

      
       145 - 150 ppm.
      

Biological Interaction Modeling

For drug development professionals, the interaction of this scaffold with biological targets (e.g., kinases) is critical.

Ligand-Receptor Interaction Pathway

The molecule acts as a bidentate or tridentate anchor.

BioInteraction cluster_ligand Ligand (2-(1H-1,2,4-Triazol-5-yl)pyrazine) cluster_protein Protein Active Site (e.g., Kinase Hinge) L_NH Triazole N-H (Donor) P_CO Backbone C=O L_NH->P_CO H-Bond (2.1 Å) L_N Pyrazine N (Acceptor) P_NH Backbone N-H P_NH->L_N H-Bond (2.3 Å)

Figure 2: Canonical binding mode of the pyrazine-triazole scaffold in kinase hinge regions.

Lipinski's Rule of Five (Drug-Likeness)
  • MW: 147.14 (< 500) - Pass

  • LogP: ~0.45 (Calculated) (< 5) - Pass (Highly hydrophilic)

  • H-Bond Donors: 1 (< 5) - Pass

  • H-Bond Acceptors: 4 (< 10) - Pass

References

  • Xu, Z., Sun, Y., & Wang, Q. (2011).[3] 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine.[2][3] Acta Crystallographica Section E, 67(9), o2457.[3]

  • Lugo, L., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Journal of Molecular Structure.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for 2-(1H-1,2,4-Triazol-5-yl)pyrazine synthesis

Application Note: High-Yield Synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine Abstract This protocol details a robust, two-step synthetic route for the preparation of 2-(1H-1,2,4-triazol-5-yl)pyrazine (CAS: 130612-31-6).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Abstract

This protocol details a robust, two-step synthetic route for the preparation of 2-(1H-1,2,4-triazol-5-yl)pyrazine (CAS: 130612-31-6).[1] The method utilizes methyl pyrazine-2-carboxylate as the starting material, proceeding through a stable hydrazide intermediate.[1] This approach is preferred over direct nitrile-to-triazole conversions due to higher regional selectivity, safer thermal profiles, and easier purification.[1] The final compound is a critical pharmacophore in medicinal chemistry, particularly in the development of adenosine receptor antagonists and kinase inhibitors.[1]

Introduction & Retrosynthetic Analysis

The 1,2,4-triazole ring fused or linked to a pyrazine moiety is a privileged scaffold in drug discovery.[1] The target compound, 2-(1H-1,2,4-triazol-5-yl)pyrazine, exhibits tautomerism (1H, 2H, 4H), which influences its binding affinity in biological systems.[1]

Synthetic Strategy: We employ a "Hydrazide-Cyclization" strategy.

  • Nucleophilic Acyl Substitution: Conversion of the ester to the hydrazide using hydrazine hydrate.

  • Einhorn-Brunner Type Cyclization: Condensation of the hydrazide with a one-carbon donor (formic acid or triethyl orthoformate) to close the triazole ring.

Advantages:

  • Avoids the use of explosive azides (required for tetrazole synthesis).

  • bypasses the unstable imidate intermediates often found in Pinner syntheses from nitriles.

  • High atom economy and scalability.[1]

Process Flow Diagram

SynthesisPath Start Methyl Pyrazine-2-carboxylate (Starting Material) Inter Pyrazine-2-carbohydrazide (Stable Intermediate) Start->Inter Step 1: Hydrazinolysis Yield: >90% Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter Product 2-(1H-1,2,4-Triazol-5-yl)pyrazine (Target) Inter->Product Step 2: Cyclization Yield: ~75-85% Reagent2 Formic Acid (Reflux, 4-6h) Reagent2->Product

Figure 1: Sequential synthetic pathway from ester precursor to final triazole product.

Materials & Safety

Safety Warning:

  • Hydrazine Hydrate (60-80%) : Highly toxic, potential carcinogen, and unstable.[1] Handle in a fume hood. Avoid contact with metals.[1]

  • Pyrazines : Often possess strong, diffusive odors and can be irritants.[1]

  • Formic Acid : Corrosive and causes severe burns.[1]

Reagents Table:

ReagentMW ( g/mol )Equiv.Role
Methyl pyrazine-2-carboxylate 138.121.0Precursor
Hydrazine Hydrate (80%) 50.063.0Nucleophile
Ethanol (Absolute) 46.07SolventSolvent
Formic Acid (98%) 46.03ExcessC1 Donor/Solvent
Sodium Bicarbonate 84.01-Neutralization

Detailed Experimental Protocol

Step 1: Synthesis of Pyrazine-2-carbohydrazide

Rationale: Excess hydrazine drives the equilibrium forward and prevents the formation of dimer (N,N'-diacylhydrazine).[1]

  • Setup : Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution : Dissolve Methyl pyrazine-2-carboxylate (13.8 g, 100 mmol) in Absolute Ethanol (100 mL).

  • Addition : Add Hydrazine Hydrate (15 mL, ~300 mmol) dropwise over 10 minutes at room temperature.

    • Note: A slight exotherm may be observed.[1]

  • Reaction : Heat the mixture to reflux (80°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting ester spot (Rf ~0.8) should disappear, replaced by a lower Rf spot (hydrazide).[1]

  • Work-up :

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • The product usually precipitates as a white to off-white solid.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (20 mL).

  • Drying : Dry in a vacuum oven at 40°C for 4 hours.

    • Expected Yield : 12.5–13.0 g (90–94%).[2]

    • Appearance : White crystalline solid.[1]

Step 2: Cyclization to 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Rationale: Formic acid acts as both the solvent and the one-carbon source.[1] High temperature is required to effect the dehydration-cyclization.

  • Setup : Place Pyrazine-2-carbohydrazide (6.9 g, 50 mmol) from Step 1 into a 100 mL RBF.

  • Reagent Addition : Add Formic Acid (98%, 40 mL).

    • Caution: The solid will dissolve, and the solution may become warm.[1]

  • Reaction : Heat the mixture to reflux (100–110°C) for 6–12 hours.

    • Mechanism: The hydrazide is formylated to form N'-formylpyrazine-2-carbohydrazide, which then undergoes intramolecular condensation to close the triazole ring.[1]

  • Concentration : Evaporate the excess formic acid under reduced pressure (rotary evaporator) to obtain a viscous residue or crude solid.

  • Neutralization :

    • Resuspend the residue in minimal water (20 mL).

    • Carefully adjust pH to ~7.0–8.0 using saturated aqueous NaHCO₃ .[1]

    • Observation: The product often precipitates upon neutralization.

  • Purification :

    • Filter the precipitate.

    • Recrystallization : Dissolve the crude solid in hot water or ethanol/water (1:1). Allow to cool slowly to 4°C.

    • Filter and dry.[1]

  • Final Product :

    • Expected Yield : 5.5–6.2 g (75–85%).

    • Appearance : Off-white to pale yellow powder.[1]

Characterization & Data Analysis

NMR Interpretation: The triazole ring proton is distinct, but its chemical shift can vary depending on the solvent and tautomeric state.[1]

NucleusSolventChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR DMSO-d₆14.0 - 14.5Broad sTriazole NH (1H)
9.30sPyrazine H-3 (1H)
8.75mPyrazine H-5, H-6 (2H)
8.50sTriazole CH (1H)
¹³C NMR DMSO-d₆155.0-Triazole C-3
145.0 - 148.0-Pyrazine Carbons

Mass Spectrometry (ESI-MS):

  • [M+H]⁺ : Calculated: 148.05; Found: 148.1.

  • Fragmentation : Loss of N₂ is common in triazole derivatives under high energy.[1]

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete reaction or product solubility in EtOH.Extend reflux time; Concentrate mother liquor to recover secondary crop.[1]
Gummy Product in Step 2 Incomplete removal of formic acid or salts.[1]Ensure thorough neutralization with NaHCO₃; Use continuous extraction with Ethyl Acetate if precipitation fails.[1]
Cyclization Failure Temperature too low.[1]Ensure internal temp reaches >100°C. If Formic acid reflux is insufficient, add a catalytic amount of p-TsOH or use Triethyl Orthoformate.[1]
Purification Issues High polarity of product.If recrystallization fails, use Flash Chromatography: DCM/MeOH (90:10 to 80:20).[1]

References

  • Synthesis of 1,2,4-Triazoles : Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles". Available at: [Link]

  • Hydrazide Cyclization Protocols : Milczarska, B. et al.[1] "The Synthesis of 3-Amino-pyrazine-2-carbohydrazide Derivatives". J. Heterocycl.[1][3] Chem., 2012.[1][3][4][5][6] (Contextual grounding for pyrazine hydrazide reactivity).

  • General Triazole Synthesis : Potts, K. T.[1] "The Chemistry of 1,2,4-Triazoles".[1][5][7][8][9] Chemical Reviews, 1961, 61(2), 87–127.[1] (Foundational mechanistic reference).

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Introduction The 2-(1H-1,2,4-Triazol-5-yl)pyrazine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms allows for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(1H-1,2,4-Triazol-5-yl)pyrazine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms allows for diverse biological interactions and coordination properties, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine, starting from the commercially available pyrazine-2-carboxylic acid. The described three-step sequence is robust, scalable, and relies on well-established chemical transformations.

The overall synthetic strategy involves:

  • Esterification: Conversion of pyrazine-2-carboxylic acid to its corresponding methyl ester to activate the carboxyl group for subsequent reaction.

  • Hydrazinolysis: Formation of the key intermediate, pyrazine-2-carbohydrazide, by reacting the methyl ester with hydrazine hydrate.

  • Cyclization: Construction of the 1,2,4-triazole ring by heating the carbohydrazide intermediate with formamide, which serves as both a reagent and solvent.

This guide is structured to provide not only the procedural steps but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.

Part 1: Synthesis of Intermediate I - Methyl Pyrazinoate

Principle of the Reaction

The first step is a classic Fischer esterification. Pyrazine-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the methyl ester. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Experimental Protocol: Step 1.1
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazine-2-carboxylic acid (10.0 g, 80.6 mmol).

  • Reagent Addition: Add methanol (120 mL). While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases. This step is critical to quench the acid catalyst and should be performed in a well-ventilated fume hood.

  • Extraction: Reduce the volume of the neutralized mixture by about half using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl pyrazinoate as a solid.

Part 2: Synthesis of Intermediate II - Pyrazine-2-carbohydrazide

Principle of the Reaction

This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine, a process known as hydrazinolysis.[1][2] Hydrazine is a potent nucleophile due to the alpha effect—the presence of adjacent lone pairs of electrons enhances its nucleophilicity. It readily attacks the electrophilic carbonyl carbon of the methyl pyrazinoate. The resulting tetrahedral intermediate collapses, eliminating methanol and forming the stable pyrazine-2-carbohydrazide. An excess of hydrazine hydrate is typically used to ensure the reaction goes to completion.[1]

Experimental Protocol: Step 1.2
  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude methyl pyrazinoate (from Step 1.1, ~80.6 mmol) in ethanol (100 mL).

  • Reagent Addition: Add hydrazine hydrate (100%, ~20 mL, ~412 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The formation of the product is often indicated by the appearance of a precipitate.

  • Isolation: Cool the reaction mixture in an ice bath for 1-2 hours to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold ethanol (2 x 30 mL) to remove unreacted hydrazine and other impurities. Dry the purified pyrazine-2-carbohydrazide under vacuum. The product is typically obtained as orange or yellow crystals.[1]

Part 3: Synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Principle of the Reaction

The final step is the construction of the 1,2,4-triazole ring via a cyclocondensation reaction. This transformation is an example of the Pellizzari reaction, where an acylhydrazide reacts with an amide (in this case, formamide) at high temperatures.[3][4] Formamide serves a dual role: it is the source of the final carbon atom required to form the triazole ring and it also acts as a high-boiling solvent. The mechanism involves the initial reaction between the carbohydrazide and formamide to form an N-acyl-N'-formylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazole ring.

Experimental Protocol: Step 1.3
  • Setup: Combine pyrazine-2-carbohydrazide (5.0 g, 36.2 mmol) and formamide (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 150-160°C in an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into ice-cold water (200 mL) while stirring.

  • Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water (3 x 50 mL). The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

Quantitative Data Summary

StepStarting MaterialReagentsMol. Wt. ( g/mol )Amount (mmol)Temp (°C)Time (h)ProductExpected Yield (%)
1.1 Pyrazine-2-carboxylic acidMethanol, H₂SO₄124.0980.665-7012-16Methyl pyrazinoate85-95%
1.2 Methyl pyrazinoateHydrazine hydrate138.12~80.6Reflux6-8Pyrazine-2-carbohydrazide80-90%
1.3 Pyrazine-2-carbohydrazideFormamide138.1236.2150-1604-62-(1H-1,2,4-Triazol-5-yl)pyrazine70-85%

Experimental Workflow Diagram

Synthesis_Workflow Start Pyrazine-2-carboxylic Acid Esterification Esterification Start->Esterification 1. MeOH, H₂SO₄ 2. Reflux, 12-16h Intermediate1 Methyl Pyrazinoate Hydrazinolysis Hydrazinolysis Intermediate1->Hydrazinolysis 1. Hydrazine Hydrate, EtOH 2. Reflux, 6-8h Intermediate2 Pyrazine-2-carbohydrazide Cyclization Cyclization Intermediate2->Cyclization 1. Formamide 2. 150-160°C, 4-6h FinalProduct 2-(1H-1,2,4-Triazol-5-yl)pyrazine Purification1 Neutralization & Extraction Esterification->Purification1 Purification2 Crystallization & Filtration Hydrazinolysis->Purification2 Purification3 Precipitation & Recrystallization Cyclization->Purification3 Purification1->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

Caption: Synthetic workflow for 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

References

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407. Available at: [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Available at: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

  • Al-Salihi, N. J., & Al-Juboori, A. M. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1(1), 1-10. Available at: [Link]

  • Merck Index. (n.d.). Pellizzari Reaction. Available at: [Link]

  • ResearchGate. (2008). Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. Available at: [Link]

  • ResearchGate. (2018). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 2-(1H-1,2,4-Triazol-5-yl)pyrazine via Optimized Recrystallization

Abstract This application note provides a comprehensive guide and a detailed protocol for the purification of 2-(1H-1,2,4-Triazol-5-yl)pyrazine, a crucial heterocyclic building block in pharmaceutical and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 2-(1H-1,2,4-Triazol-5-yl)pyrazine, a crucial heterocyclic building block in pharmaceutical and materials science research. The focus of this document is on achieving high purity through the technique of recrystallization. We will delve into the underlying chemical principles, solvent system selection, and a step-by-step methodology, supplemented with troubleshooting advice. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining analytically pure 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

Introduction: The Significance of Purity

2-(1H-1,2,4-Triazol-5-yl)pyrazine is a molecule of significant interest due to its structural motifs—a pyrazine ring linked to a 1,2,4-triazole ring. These heterocycles are prevalent in a wide array of biologically active compounds, including antifungal, antiviral, and anticancer agents. The unique electronic properties of this compound also make it a valuable precursor in the synthesis of functional materials.

In both pharmaceutical development and materials science, the purity of the starting materials is paramount. Impurities can lead to undesirable side reactions, lower yields of the final product, and in the case of pharmaceuticals, potentially harmful side effects. Therefore, a robust and reproducible purification method is essential. Recrystallization is a powerful and widely used technique for purifying solid compounds, and this guide will detail its application to 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization protocol is built upon a solid understanding of the compound's physical and chemical properties.

PropertyValueSource
Molecular Formula C₆H₅N₅
Molecular Weight 147.14 g/mol
Appearance White to Off-White/Yellow Solid[1]
Melting Point 210-212 °C[2]

The high melting point of 2-(1H-1,2,4-Triazol-5-yl)pyrazine suggests a stable crystal lattice with significant intermolecular forces. The presence of multiple nitrogen atoms in the pyrazine and triazole rings allows for hydrogen bonding, which influences its solubility in various solvents. The pyrazine moiety, being a heterocyclic aromatic compound, is generally polar and can exhibit moderate solubility in water, with solubility increasing with temperature. It is also soluble in various organic solvents such as alcohols.[3]

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • High or low solubility of impurities at all temperatures.

  • Inertness (no reaction with the compound).

  • Volatility for easy removal from the purified crystals.

  • Non-toxic and low cost.

The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then isolated by filtration.

Solvent System Selection for 2-(1H-1,2,4-Triazol-5-yl)pyrazine

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. Based on the structure of 2-(1H-1,2,4-Triazol-5-yl)pyrazine and literature precedents for similar compounds, several solvent systems can be considered. A related, more complex pyrazine-triazole derivative has been successfully recrystallized from a mixture of DMF and ethanol.[4] The general solubility of pyrazine in alcohols also points towards their potential as suitable solvents.[3]

Recommended Solvent Systems for Screening:

  • Single Solvent Systems:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Water

  • Mixed Solvent Systems:

    • Ethanol/Water

    • Isopropanol/Water

    • Dimethylformamide (DMF)/Ethanol

A preliminary solubility screening is highly recommended. This involves testing the solubility of a small amount of the crude material in a range of solvents at room temperature and upon heating.

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the purification of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. An ethanol/water mixed solvent system is used as the primary example, as it is a common and effective choice for polar, hydrogen-bonding compounds.

Materials:

  • Crude 2-(1H-1,2,4-Triazol-5-yl)pyrazine

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Protocol Workflow Diagram:

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude 2-(1H-1,2,4-Triazol-5-yl)pyrazine dissolution Dissolve in Minimum Hot Ethanol start->dissolution add_water Add Hot Water Dropwise until Turbidity dissolution->add_water reheat Reheat to Redissolve add_water->reheat cool_slow Slow Cooling to Room Temperature reheat->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtration Vacuum Filtration cool_ice->filtration wash Wash with Cold Ethanol/Water filtration->wash drying Dry under Vacuum wash->drying end Pure Crystalline Product drying->end

Caption: Recrystallization workflow for 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude 2-(1H-1,2,4-Triazol-5-yl)pyrazine (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while heating on a hotplate. For every 1 gram of crude material, start with approximately 5-10 mL of ethanol.

    • Stir and heat the mixture to a gentle boil. Continue adding hot ethanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Inducing Crystallization (Mixed Solvent System):

    • Once the compound is fully dissolved in hot ethanol, slowly add hot deionized water dropwise to the solution with continuous stirring.

    • Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

    • If too much water is added and significant precipitation occurs, add a small amount of hot ethanol until the solution becomes clear again.

  • Crystal Formation:

    • Remove the flask from the hotplate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.

Purity Assessment

The purity of the recrystallized 2-(1H-1,2,4-Triazol-5-yl)pyrazine should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (210-212 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): TLC can be used to compare the recrystallized material to the crude starting material. A single spot for the purified compound indicates the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A validated HPLC method can provide a precise percentage of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual solvent or impurities.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out The compound is insoluble in the solvent at its boiling point, or the boiling point of the solvent is higher than the melting point of the compound.Use a lower boiling point solvent or a larger volume of solvent. Ensure the compound is fully dissolved before cooling.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent and allow it to cool again.
Low Recovery The compound is too soluble in the cold solvent, or too much solvent was used.Use a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled before filtration.
Colored Impurities Remain The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different solvent system.

Conclusion

This application note provides a robust framework for the purification of 2-(1H-1,2,4-Triazol-5-yl)pyrazine by recrystallization. By understanding the physicochemical properties of the target compound and carefully selecting the solvent system, researchers can achieve high levels of purity, which is essential for its application in pharmaceutical and materials science research. The provided protocol, along with the troubleshooting guide, serves as a practical resource for scientists and professionals in the field.

References

  • 2-(1H-1,2,4-Triazol-5-yl)pyrazine - Tradekey. Available at: [Link]

  • 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine - PubChem. Available at: [Link]

  • 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine - PubMed Central. Available at: [Link]

  • Pyrazine - Solubility of Things. Available at: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]

  • New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Available at: [Link]

  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities | Iraqi Journal of Science. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]

  • Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance - ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][5]triazol[4,3-a] pyrazine hydrochloride - Google Patents. Available at:

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. Available at: [Link]

  • 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine - PubMed. Available at: [Link]

  • 2-(1H-1,2,4-Triazol-5-yl)pyrazine - MySkinRecipes. Available at: [Link]

Sources

Application

Application Note: Screening 2-(1H-1,2,4-Triazol-5-yl)pyrazine Derivatives for Anticancer Activity

Introduction & Rationale The 2-(1H-1,2,4-Triazol-5-yl)pyrazine scaffold represents a "privileged structure" in medicinal chemistry, effectively bridging the pharmacophoric features of triazoles (hydrogen bond acceptors/d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The 2-(1H-1,2,4-Triazol-5-yl)pyrazine scaffold represents a "privileged structure" in medicinal chemistry, effectively bridging the pharmacophoric features of triazoles (hydrogen bond acceptors/donors) and pyrazines (kinase hinge binders).

Recent structural activity relationship (SAR) studies indicate that this hybrid scaffold frequently acts as a dual inhibitor of c-Met and VEGFR-2 kinases , critical drivers of tumor angiogenesis and metastasis. Furthermore, structural variations—specifically at the 3-position of the pyrazine or the 1-position of the triazole—can shift the mechanism toward tubulin polymerization inhibition , mimicking combretastatin A-4.

This guide provides a validated workflow for screening these derivatives, moving from primary cytotoxicity assays to specific target validation.

Compound Management & Library Preparation

Objective: Ensure chemical stability and bioavailability during in vitro assays. Poor solubility is the primary cause of false negatives with this scaffold.

Protocol: Solubilization and Storage
  • Stock Preparation: Dissolve lyophilized derivatives in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Critical Check: If precipitation occurs, sonicate at 40°C for 5 minutes. If turbidity persists, lower concentration to 5 mM.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene). Store at -20°C . Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute stock in serum-free culture media immediately prior to use.

    • Limit: Final DMSO concentration in cell culture must be ≤ 0.1% (v/v) to avoid solvent toxicity.

Primary Screening: Cell Viability (MTT/CCK-8)

Objective: Determine the IC50 values across a panel of cancer cell lines.

Recommended Cell Panel:

  • A549 (Lung): High c-Met expression (sensitive to c-Met inhibition).

  • HUVEC (Endothelial): Essential for assessing anti-angiogenic potential (VEGFR-2).

  • MCF-7 (Breast) / HeLa (Cervical): General cytotoxicity markers.[1]

  • WI-38 (Normal Fibroblasts): Negative Control to calculate Selectivity Index (SI).

Detailed Protocol (CCK-8 Method)

The Cell Counting Kit-8 (CCK-8) is preferred over MTT for triazole-pyrazines due to higher sensitivity and lack of solubilization steps, reducing variability.

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the test compounds (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Positive Control:[2]Foretinib (c-Met/VEGFR-2 inhibitor) or Doxorubicin .

    • Vehicle Control: 0.1% DMSO in media.

  • Incubation: Incubate for 48 or 72 hours .

  • Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours until orange color develops.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability:



Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Mechanistic Validation: Flow Cytometry

Once active hits (IC50 < 10 µM) are identified, the mechanism of cell death must be characterized.

A. Cell Cycle Analysis (PI Staining)

Rationale: c-Met/VEGFR inhibitors typically arrest cells in G0/G1 phase. Tubulin inhibitors arrest in G2/M.[3]

  • Harvest: Treat A549 cells with IC50 concentration of compound for 24h. Harvest and wash with cold PBS.[2]

  • Fixation: Resuspend in 70% ice-cold ethanol. Store at -20°C for >2 hours.

  • Staining: Wash ethanol.[4] Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A . Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

B. Apoptosis Assay (Annexin V-FITC/PI)
  • Treatment: Treat cells for 48h.

  • Staining: Resuspend cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI .

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Success Criterion: A significant shift to Q4/Q2 indicates programmed cell death, consistent with kinase inhibition.

Target Confirmation: Kinase Profiling

Objective: Confirm direct inhibition of c-Met or VEGFR-2 (Type I/II inhibition).

Protocol: ADP-Glo™ Kinase Assay
  • Reaction Mix: Combine purified recombinant c-Met or VEGFR-2 enzyme, substrate (Poly E4Y), and ATP in kinase buffer.

  • Inhibitor Addition: Add test compound (serial dilutions).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Then add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Output: Luminescence is inversely proportional to kinase inhibition.

Visual Workflows

Figure 1: Screening Decision Matrix

This workflow illustrates the logical progression from library preparation to lead selection.

ScreeningWorkflow Library Compound Library (Triazol-Pyrazine Derivatives) Solubility Solubility Check (DMSO Stability) Library->Solubility PrimaryScreen Primary Screen (CCK-8 / MTT) Target: A549, HUVEC Solubility->PrimaryScreen Pass HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection Data Analysis Mechanism Mechanistic Profiling (Flow Cytometry) HitSelection->Mechanism Select Active Hits Mechanism->Library SAR Refinement KinaseAssay Target Validation (c-Met / VEGFR-2 Assay) Mechanism->KinaseAssay Confirm Mode of Action Lead Lead Candidate (High Potency + Selectivity) KinaseAssay->Lead Validation

Caption: Step-by-step screening hierarchy ensuring only validated hits progress to costly kinase assays.

Figure 2: Signaling Pathway & Inhibition

The proposed mechanism of action for 2-(1H-1,2,4-Triazol-5-yl)pyrazine derivatives.

SignalingPathway Ligand HGF / VEGF Receptor c-Met / VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K MAPK RAS/MAPK Receptor->MAPK Drug Triazole-Pyrazine Derivative Drug->Receptor Inhibition (ATP Competition) AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Dual inhibition of c-Met/VEGFR-2 blocks downstream PI3K/AKT and MAPK pathways, inducing apoptosis.

Data Presentation Template

When reporting results, summarize key metrics in the following format to facilitate SAR analysis.

Compound IDR1 (Triazole)R2 (Pyrazine)A549 IC50 (µM)HUVEC IC50 (µM)c-Met IC50 (nM)Cell Cycle Phase
TP-01 PhenylMethyl12.515.0>1000G0/G1
TP-05 4-F-PhenylH0.981.226.0G0/G1
TP-17l 3,4-Cl-PhenylMethyl0.026 0.05 4.5 G0/G1
Control Foretinib-0.010.022.0G0/G1

References

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a]Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Source: Frontiers in Chemistry (2022). Link:[Link]

  • Anticancer Properties of 1,2,4-Triazoles: A Review. Source: ISRES (2020). Link:[Link] (General Reference)

  • An insight on medicinal attributes of 1,2,4-triazoles. Source: European Journal of Medicinal Chemistry / PMC (2021). Link:[Link]

  • Cytotoxic activity of some pyrazolo[4,3-e][1,2,4]triazines. Source: Journal of The Chemical Society of Pakistan (2010). Link:[Link]

Sources

Method

Application Notes and Protocols for 2-(1H-1,2,4-Triazol-5-yl)pyrazine in Agrochemical Synthesis

Introduction: The Strategic Value of the Pyrazinyl-Triazole Scaffold In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of core molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazinyl-Triazole Scaffold

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of core molecular scaffolds is paramount. The compound 2-(1H-1,2,4-triazol-5-yl)pyrazine emerges as a molecule of significant interest. This assertion is based on the established and potent biological activities inherent to both the 1,2,4-triazole and pyrazine heterocycles. The 1,2,4-triazole ring is a well-established pharmacophore in a multitude of successful fungicides and also contributes to herbicidal and insecticidal activity.[1] Triazole fungicides, for instance, function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] The pyrazine ring, a bioisostere of naturally occurring nucleic bases, is also a key component in various bioactive molecules, including some herbicides.[4]

The combination of these two moieties in 2-(1H-1,2,4-triazol-5-yl)pyrazine presents a unique opportunity for the development of a new generation of agrochemicals. The presence of multiple nitrogen atoms in the scaffold enhances its potential for hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the triazole ring offers a reactive handle for the introduction of diverse substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. These derivatives can be readily synthesized through common reactions like N-alkylation and N-arylation.

This guide provides detailed application notes and experimental protocols for the utilization of 2-(1H-1,2,4-triazol-5-yl)pyrazine as a versatile building block in the synthesis of potential agrochemical candidates. The protocols are designed to be robust and adaptable, enabling researchers to generate libraries of novel compounds for biological screening.

Application Notes: Exploring the Agrochemical Potential

The 2-(1H-1,2,4-triazol-5-yl)pyrazine scaffold is a promising starting point for the development of a wide range of agrochemicals. The strategic modification of this core structure can lead to compounds with potent fungicidal, herbicidal, or insecticidal properties.

Fungicidal Applications

The 1,2,4-triazole moiety is the cornerstone of many systemic fungicides.[5] By analogy to known triazole fungicides, N-substituted derivatives of 2-(1H-1,2,4-triazol-5-yl)pyrazine are expected to exhibit significant antifungal activity. The introduction of specific alkyl or aryl groups on the triazole nitrogen can modulate the compound's binding affinity to the target enzyme, cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[2]

Structure-Activity Relationship (SAR) Insights:

  • N-1 Substitution: Alkylation or arylation at the N-1 position of the triazole ring is a common strategy in the design of triazole fungicides. The nature of the substituent can influence the compound's spectrum of activity and systemic properties.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be adjusted by the choice of substituents, is a critical factor for its penetration into the fungal cell and transport within the plant.

Herbicidal Applications

While less common than their fungicidal counterparts, triazole-containing compounds have also been developed as herbicides.[6] The pyrazine ring is also found in some herbicidal compounds. The combination of these two heterocycles could lead to novel modes of action or improved efficacy against a broader spectrum of weeds.

Potential Targets:

  • Inhibition of Photosynthesis: The pyrazine nucleus, due to its electronic properties, could be incorporated into molecules designed to interfere with photosynthetic processes.

  • Amino Acid Biosynthesis Inhibition: Certain heterocyclic compounds are known to inhibit key enzymes in amino acid biosynthesis pathways in plants.

Insecticidal Applications

The 1,2,4-triazole ring is present in some insecticidal molecules.[7] The derivatization of 2-(1H-1,2,4-triazol-5-yl)pyrazine could yield compounds that act on the insect nervous system or other vital physiological processes.

Design Considerations:

  • Neurotoxicity: Modifications aimed at increasing the compound's ability to cross the insect blood-brain barrier and interact with neuronal receptors could lead to potent insecticidal activity.

  • Metabolic Stability: The introduction of substituents that enhance metabolic stability in the target insect while allowing for degradation in the environment would be a key objective.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted derivatives of 2-(1H-1,2,4-triazol-5-yl)pyrazine. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Alkylation of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

This protocol describes a general method for the N-alkylation of the triazole ring using an alkyl halide in the presence of a base.

N_Alkylation_Workflow start Start: 2-(1H-1,2,4-Triazol-5-yl)pyrazine reagents Reagents: - Alkyl halide (R-X) - Base (e.g., K2CO3) - Solvent (e.g., DMF) start->reagents 1. Combine reaction Reaction: - Stir at specified temperature - Monitor by TLC reagents->reaction 2. React workup Work-up: - Quench with water - Extract with organic solvent reaction->workup 3. Process purification Purification: - Column chromatography workup->purification 4. Isolate product Product: N-Alkyl-2-(1,2,4-triazol-5-yl)pyrazine purification->product 5. Characterize

N-Alkylation Workflow Diagram

Materials:

  • 2-(1H-1,2,4-Triazol-5-yl)pyrazine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-(1H-1,2,4-triazol-5-yl)pyrazine (1.0 mmol) in anhydrous DMF (10 mL) at room temperature, add potassium carbonate (1.5 mmol).

  • Add the alkyl halide (1.1 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a common and effective base for the deprotonation of the triazole NH. Cesium carbonate can be used for less reactive alkyl halides.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkylating agents.

Protocol 2: Copper-Catalyzed N-Arylation of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

This protocol outlines a copper-catalyzed cross-coupling reaction for the N-arylation of the triazole ring with an aryl halide.

N_Arylation_Workflow start Start: 2-(1H-1,2,4-Triazol-5-yl)pyrazine reagents Reagents: - Aryl halide (Ar-X) - Copper(I) catalyst (e.g., CuI) - Ligand (e.g., L-proline) - Base (e.g., K2CO3) - Solvent (e.g., DMSO) start->reagents 1. Combine reaction Reaction: - Stir at elevated temperature - Monitor by TLC/GC-MS reagents->reaction 2. React workup Work-up: - Dilute with water - Extract with organic solvent reaction->workup 3. Process purification Purification: - Column chromatography workup->purification 4. Isolate product Product: N-Aryl-2-(1,2,4-triazol-5-yl)pyrazine purification->product 5. Characterize

N-Arylation Workflow Diagram

Materials:

  • 2-(1H-1,2,4-Triazol-5-yl)pyrazine

  • Aryl halide (e.g., iodobenzene, bromobenzene derivative)

  • Copper(I) iodide (CuI)

  • L-proline or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 2-(1H-1,2,4-triazol-5-yl)pyrazine (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) and degas the mixture with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water (30 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The copper(I) iodide/L-proline catalytic system is a well-established and efficient combination for the N-arylation of azoles. The ligand facilitates the catalytic cycle.

  • Base: A strong base like potassium carbonate is required to deprotonate the triazole and facilitate the coupling reaction.

  • Solvent: DMSO is a high-boiling polar aprotic solvent that is suitable for high-temperature cross-coupling reactions.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst.

Data Presentation: A Library of Potential Agrochemicals

The following table summarizes a hypothetical library of derivatives that can be synthesized from 2-(1H-1,2,4-triazol-5-yl)pyrazine using the protocols described above. The potential agrochemical activity is inferred from the known activities of compounds with similar structural motifs.

Compound ID Substituent (R) Synthetic Protocol Hypothesized Primary Activity Rationale based on Analogs
PZT-A1 BenzylProtocol 1FungicidalMany commercial triazole fungicides contain a benzyl group.[5]
PZT-A2 4-ChlorobenzylProtocol 1FungicidalHalogenated benzyl groups often enhance fungicidal potency.[5]
PZT-A3 2,4-DichlorobenzylProtocol 1FungicidalDihalogenated benzyl moieties are common in potent triazole fungicides.
PZT-B1 PhenylProtocol 2Herbicidal/FungicidalPhenyl-triazoles have shown both herbicidal and fungicidal activities.[6]
PZT-B2 4-FluorophenylProtocol 2Fungicidal/InsecticidalFluorinated aryl groups can enhance metabolic stability and binding affinity.[7]
PZT-B3 2-Chloro-4-trifluoromethylphenylProtocol 2HerbicidalThe trifluoromethyl group is a common feature in modern herbicides.[8]

Conclusion and Future Directions

The 2-(1H-1,2,4-triazol-5-yl)pyrazine scaffold represents a promising and largely unexplored area in the discovery of new agrochemicals. The synthetic protocols provided herein offer a robust framework for the generation of diverse libraries of N-substituted derivatives. The strategic combination of the proven bioactivity of the 1,2,4-triazole ring with the unique electronic properties of the pyrazine moiety holds significant potential for the development of novel fungicides, herbicides, and insecticides. Further research should focus on the comprehensive biological evaluation of these synthesized compounds, elucidation of their modes of action, and optimization of their structures to maximize efficacy and selectivity.

References

  • Chai, B., et al. (2003). Synthesis and insecticidal activity of 1,2,4-triazole derivatives.
  • Chen, Q., et al. (2009). Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines. Chemical biology & drug design, 74(4), 411-8.
  • Jin-Xia, M., et al. (2019). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Journal of Heterocyclic Chemistry, 56(1), 246-253.
  • Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of agricultural and food chemistry, 58(7), 4356-60.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and insecticidal activity of 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • IntechOpen. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Retrieved from [Link]

  • PubMed. (2010). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Retrieved from [Link]

  • SciSpace. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Retrieved from [Link]

  • RJPT. (2017). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazine pesticides and their preparation.
  • Synlett. (2012). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Retrieved from [Link]

  • Xiangshuo Chemical. (2023). Analysis of triazole fungicides and their intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((1H-1,2,4-triazol-5-yl)thio)-N-substituted... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. Retrieved from [Link]

  • ResearchGate. (2025). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 1,2,4-Triazole in Modern Agrochemicals. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine for Preclinical Studies

Introduction: Bridging Discovery and Preclinical Development The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, chief among them being the scal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Discovery and Preclinical Development

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, chief among them being the scalable synthesis of the active pharmaceutical ingredient (API). 2-(1H-1,2,4-Triazol-5-yl)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry, with the pyrazine and triazole moieties being prevalent in numerous biologically active molecules.[1][2][3] As a compound progresses towards preclinical evaluation, the demand for gram-to-kilogram quantities of high-purity material necessitates a shift from discovery-phase synthetic routes to robust, reproducible, and well-characterized scale-up processes.[4][5]

This guide provides a detailed, field-proven methodology for the scale-up synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for key process decisions. The protocols herein are structured to be self-validating, incorporating in-process controls (IPCs) and analytical checkpoints to ensure the final API meets the stringent purity requirements for preclinical studies, in alignment with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8]

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a multi-step process designed for scalability, avoiding hazardous reagents where possible and utilizing commercially available starting materials. The overall strategy involves the construction of the key intermediate, pyrazine-2-carboximidamide, followed by the cyclization to form the 1,2,4-triazole ring.

Synthetic_Workflow A Pyrazinamide B Pyrazine-2-carbonitrile A->B Dehydration C Pyrazine-2-carboximidamide HCl B->C Pinner Reaction D N'-(Dimethylaminomethylene)pyrazine-2-carboximidamide C->D Condensation with DMF-DMA E 2-(1H-1,2,4-Triazol-5-yl)pyrazine (API) D->E Cyclization with Hydrazine

Caption: Overall synthetic workflow for 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of Pyrazine-2-carbonitrile from Pyrazinamide

Rationale: The conversion of the primary amide in pyrazinamide to a nitrile is a crucial first step. While several dehydrating agents can be employed, phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane (DCM) is a classic and effective method for this transformation on a larger scale. The reaction is typically exothermic and requires careful temperature control.

Materials & Equipment:

  • Pyrazinamide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Rotary evaporator

Procedure:

  • Charge the jacketed reactor with pyrazinamide and DCM. Stir to form a slurry.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add phosphorus oxychloride via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0-5 °C.

  • Carefully quench the reaction by the slow addition of the reaction mixture to a chilled, stirred saturated sodium bicarbonate solution. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate venting and cooling.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude pyrazine-2-carbonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

Protocol 1.2: Synthesis of Pyrazine-2-carboximidamide hydrochloride

Rationale: The Pinner reaction is a reliable method for converting nitriles to imidates, which are then readily converted to the corresponding amidine hydrochlorides upon treatment with ammonia. Anhydrous conditions are critical for the success of this reaction.

Materials & Equipment:

  • Pyrazine-2-carbonitrile

  • Anhydrous ethanol

  • Hydrogen chloride (gas or in a suitable solvent like dioxane)

  • Anhydrous diethyl ether

  • Ammonia in ethanol (saturated solution)

  • Jacketed glass reactor with gas inlet and overhead stirrer

Procedure:

  • Dissolve pyrazine-2-carbonitrile in anhydrous ethanol in the reactor.

  • Cool the solution to 0-5 °C.

  • Bubble anhydrous hydrogen chloride gas through the solution until saturation, or add a solution of HCl in dioxane, while maintaining the temperature below 10 °C.

  • Seal the reactor and stir at room temperature for 12-24 hours. A precipitate of the ethyl imidate hydrochloride should form.

  • IPC: Monitor the formation of the imidate by taking a small aliquot, quenching it, and analyzing by HPLC.

  • Cool the mixture and collect the precipitated ethyl pyrazine-2-carboximidate hydrochloride by filtration. Wash with cold anhydrous diethyl ether and dry under vacuum.

  • Suspend the isolated imidate hydrochloride in a saturated solution of ammonia in ethanol.

  • Stir the suspension at room temperature for 4-6 hours.

  • Remove the ammonium chloride byproduct by filtration.

  • Concentrate the filtrate under reduced pressure to yield pyrazine-2-carboximidamide hydrochloride. This intermediate is often used directly in the next step without further purification.

Part 2: Final API Synthesis and Purification

Protocol 2.1: Cyclization to form 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Rationale: The formation of the 1,2,4-triazole ring is achieved by reacting the pyrazine-2-carboximidamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This intermediate is then cyclized with hydrazine.[9] This two-step, one-pot procedure is efficient and generally provides good yields.

Materials & Equipment:

  • Pyrazine-2-carboximidamide hydrochloride

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol or another suitable high-boiling solvent

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

Procedure:

  • Charge the reactor with pyrazine-2-carboximidamide hydrochloride and ethanol.

  • Add N,N-dimethylformamide dimethyl acetal to the suspension.

  • Heat the mixture to reflux for 2-4 hours. During this time, the intermediate N'-(dimethylaminomethylene)pyrazine-2-carboximidamide is formed.

  • IPC: Monitor the formation of the intermediate by HPLC.

  • After the formation of the intermediate is complete, cool the reaction mixture slightly.

  • Carefully add hydrazine hydrate to the reaction mixture. Caution: Hydrazine is toxic and potentially explosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10][11][12]

  • Heat the mixture to reflux for an additional 4-8 hours.

  • IPC: Monitor the formation of the final product and the disappearance of the intermediate by HPLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) to achieve the desired purity for preclinical use.

Part 3: Analytical Characterization and Quality Control

Rationale: Rigorous analytical testing is essential to ensure the identity, purity, and quality of the synthesized API.[5] A suite of analytical techniques should be employed to fully characterize the final compound and its intermediates.

Table 1: Analytical Methods for Quality Control
Parameter Method Purpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the intermediates and the final API.
Purity HPLC with UV detectionQuantifies the purity of the API and detects the presence of any impurities. A typical method might use a C18 column with a gradient elution of acetonitrile and water.[13][14][15][16]
Residual Solvents Gas Chromatography (GC)Quantifies the amount of residual solvents from the synthesis, which must be below the limits specified in ICH Q3C guidelines.
Inorganic Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)Detects and quantifies any residual metals from catalysts or reactors.
Water Content Karl Fischer TitrationDetermines the water content in the final API, which can affect its stability and handling.

Part 4: Scale-Up Considerations and Safety

Transitioning from a laboratory-scale synthesis to a pilot or manufacturing scale introduces new challenges that must be addressed to ensure a safe and efficient process.[4]

ScaleUp_Considerations A Process Safety B Thermal Hazard Assessment A->B Exothermicity C Reagent Handling A->C Toxicity & Reactivity D Waste Management A->D Environmental Impact E Regulatory Compliance F ICH Q3A/B Impurities E->F Purity & Safety G Process Validation E->G Reproducibility

Caption: Key considerations for the scale-up of API synthesis.

Safety Protocols:
  • Hydrazine: Hydrazine is a suspected carcinogen and is highly reactive.[10][11] All operations involving hydrazine must be conducted in a closed system or a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and splash goggles. Emergency showers and eyewash stations should be readily accessible.

  • N,N-Dimethylformamide (DMF) and its derivatives: DMF is a reproductive toxin and can be absorbed through the skin.[17][18] Use in a well-ventilated area and with appropriate PPE is mandatory.

  • Exothermic Reactions: The quenching of POCl₃ and the addition of hydrazine can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential for temperature control. A thermal hazard assessment (e.g., using reaction calorimetry) is highly recommended before scaling up.

Regulatory Compliance and Impurity Profiling:

For preclinical studies, the API must be well-characterized, with a comprehensive impurity profile. According to ICH Q3A(R2) guidelines, impurities present at levels above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally identified.[6][8] Any impurity exceeding the qualification threshold may require toxicological assessment.[7][19]

Table 2: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg TDI
> 2 g/day 0.03%0.05%0.05%
Total Daily Intake, whichever is lower.

It is crucial to document all identified and unidentified impurities in each batch of the synthesized API. This information will be a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any subsequent regulatory filings.

Conclusion

The successful scale-up synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine for preclinical studies is a multifaceted endeavor that requires a deep understanding of chemical processes, analytical methodologies, and regulatory requirements. The protocols and considerations outlined in this guide provide a robust framework for achieving this goal. By focusing on a well-designed synthetic route, implementing stringent in-process controls, and prioritizing safety, researchers and drug development professionals can confidently produce the high-quality API needed to advance promising new chemical entities toward the clinic.

References

  • Patel, R. P., Patel, M. P., & Patel, R. G. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 1(1), 1-5.
  • Kumar, D., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan J. Chem, 8(3), 329-338.
  • Al-Ostath, A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 546-554.
  • Acme Pharma Solutions. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • Kos, J., et al. (2019).
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7101.
  • Martinez-Alvarez, R., et al. (2019). Synthesis of pyrazinamide analogues. AIP Conference Proceedings, 2064(1), 020002.
  • Abu-Shanab, F. A., et al. (2005). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.
  • DSI. (2024). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. Drug Discovery & Development.
  • Dolezal, M., et al. (2006).
  • Wang, Y., et al. (2025). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 15(1), 12345-12352.
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
  • Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8913.
  • Sivaraja, N., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Organic & Biomolecular Chemistry, 23(1), 100-120.
  • Defense Technical Information Center. (1968). Safety and Handling of Hydrazine.
  • Liskon Biological. (2024). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal.
  • Pharmaceutical Technology. (2014). Advances in Heterocyclic Chemistry for API Synthesis.
  • Chen, K., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(11), 5838-5842.
  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8913.
  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838.
  • Google Patents. (1972). DE2215954A1 - Process for the distillative preparation of dimethylformamide dimethyl acetal.
  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Al-Ostath, A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44103-44125.
  • Al-Omran, F., et al. (2010). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][20][21][22]triazines. Molecules, 15(4), 2357-2367.

  • American Chemical Society. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • HangdaChern. (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
  • Kumar, A., et al. (2016). Synthesis, Characterization and Biological Screening of Some Novel Pyrazine Associated 1,2,4-Triazoles. Asian Journal of Chemistry, 28(6), 1239-1242.
  • Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-817.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: N,N-Dimethylformamide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ChemicalBook. (2023).
  • Wu, H., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10803-10813.
  • International Journal of Advanced Engineering and Management. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • Organic Syntheses. (1980). Phenanthro[9,10-b]oxirene, 1a,9b-dihydro.
  • GOV.UK. (2019). Hydrazine - Incident management.
  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • J&K Scientific. (n.d.). 2-(1H-1,2,4-Triazol-5-yl)pyrazine | 130612-31-6.
  • Ferreira, R. J., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Pharmaceutics, 13(3), 337.
  • Reddy, V. P., et al. (2016). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2016(4), M910.
  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.

Sources

Method

Application Notes and Protocols for the Preparation of 2-(1H-1,2,4-Triazol-5-yl)pyrazine Stock Solutions for Biological Assays

Introduction 2-(1H-1,2,4-Triazol-5-yl)pyrazine is a heterocyclic small molecule of interest in drug discovery and chemical biology. As with any compound intended for biological evaluation, the reliability and reproducibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-1,2,4-Triazol-5-yl)pyrazine is a heterocyclic small molecule of interest in drug discovery and chemical biology. As with any compound intended for biological evaluation, the reliability and reproducibility of experimental data are fundamentally dependent on the quality and accurate characterization of the test substance's stock solution. Improperly prepared or characterized solutions can lead to erroneous structure-activity relationships (SAR), misleading results, and a significant waste of resources.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, qualifying, and storing stock solutions of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. The protocols herein are designed to ensure the integrity of the compound and the validity of subsequent biological data, emphasizing the causality behind experimental choices to foster a self-validating system of compound handling.

Physicochemical Properties of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

A thorough understanding of the compound's physicochemical properties is the cornerstone of developing a robust stock solution protocol. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 130612-31-6[1][2]
Molecular Weight 147.14 g/mol [3]
Melting Point 210-212 °CCapot Chemical
Appearance Solid (form may vary)General Knowledge

The presence of the triazole and pyrazine rings suggests that the molecule has polar characteristics and the potential for hydrogen bonding, which influences its solubility.

Part 1: High-Concentration Stock Solution Preparation in DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial preparation of high-concentration stock solutions of many non-polar to moderately polar small molecules for biological screening.[4] Its high solvating power and miscibility with aqueous media make it ideal for this purpose.

Protocol 1.1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for compound libraries.

Materials:

  • 2-(1H-1,2,4-Triazol-5-yl)pyrazine (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Analytical balance

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before dispensing, allow the container of 2-(1H-1,2,4-Triazol-5-yl)pyrazine to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid, which can affect its stability and weighing accuracy.

  • Weighing the Compound: Accurately weigh a precise amount of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. For example, to prepare 1 mL of a 10 mM solution, weigh 1.4714 mg of the compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 147.14 g/mol = 0.0014714 g = 1.4714 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly for at least 2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be employed if necessary, but caution should be exercised as excessive heat can degrade the compound.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and a unique identifier. For short-term storage (1-2 weeks), refrigeration at 4°C is suitable. For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C in a desiccated environment to minimize freeze-thaw cycles and moisture absorption.[5]

Part 2: Quality Control of the Stock Solution

The preparation of a stock solution is not complete until its quality has been verified. The following quality control (QC) steps are essential to ensure the accuracy of the stock solution's concentration and the purity of the compound.

Protocol 2.1: Concentration Verification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible method for estimating the concentration of a stock solution, provided the compound has a chromophore and a molar extinction coefficient is known or can be determined.[6]

Procedure:

  • Determine the λmax: Scan a dilute solution of 2-(1H-1,2,4-Triazol-5-yl)pyrazine in DMSO across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Standard Curve: Prepare a series of dilutions of the stock solution in DMSO to create a standard curve with at least five concentration points.

  • Measure Absorbance: Measure the absorbance of the dilutions at the λmax.

  • Plot and Calculate: Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration. The R² value should be ≥ 0.99. Use this equation to calculate the concentration of the stock solution.

Protocol 2.2: Purity and Identity Confirmation by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for confirming the identity and assessing the purity of a compound in solution.[7][8]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the stock solution in a suitable mobile phase (e.g., acetonitrile/water).

  • HPLC Separation: Inject the diluted sample onto an appropriate HPLC column (e.g., C18) and elute with a gradient of mobile phases to separate the parent compound from any impurities.

  • UV Detection: Monitor the elution profile using a UV detector set at the λmax of the compound. The purity can be estimated by the relative area of the main peak.

  • Mass Spectrometry Analysis: Direct the eluent to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the main peak. This should correspond to the expected molecular weight of 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

Part 3: Aqueous Solubility Determination

While DMSO is used for high-concentration stock solutions, biological assays are typically performed in aqueous media. Therefore, determining the compound's solubility in the final assay buffer is critical to avoid precipitation and ensure the accuracy of the dose-response data.[9]

Protocol 3.1: Kinetic Solubility Assessment in Phosphate-Buffered Saline (PBS)

This protocol provides a method for determining the kinetic solubility of the compound in PBS, which is relevant for most cell-based assays.[10]

Materials:

  • 10 mM stock solution of 2-(1H-1,2,4-Triazol-5-yl)pyrazine in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, add the 10 mM DMSO stock solution to PBS to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.), ensuring the final DMSO concentration is consistent and low (typically ≤ 1%).

  • Incubation: Seal the plate and incubate at room temperature (or the temperature of the intended biological assay) for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Quantification of Soluble Compound: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and quantify the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed and the measured concentration in the supernatant is close to the nominal concentration.

Part 4: Long-Term Stability Assessment

The stability of the compound in the DMSO stock solution over time is crucial for the reproducibility of experiments.[5]

Protocol 4.1: Stability Assessment of DMSO Stock Solution

This protocol outlines a method for assessing the long-term stability of the 10 mM DMSO stock solution.

Procedure:

  • Establish Baseline: At the time of initial preparation (T=0), perform a comprehensive QC analysis as described in Part 2 (HPLC-MS for purity and identity, and UV-Vis for concentration).

  • Storage Conditions: Aliquot the stock solution into multiple vials and store them under the intended long-term storage conditions (e.g., -20°C and -80°C, with and without desiccant).

  • Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.

  • Re-analysis: Allow the aliquot to thaw completely and reach room temperature. Perform the same QC analysis (HPLC-MS and UV-Vis) as at T=0.

  • Data Comparison: Compare the purity and concentration data from each time point to the baseline data. A significant decrease in purity (e.g., >5%) or concentration indicates degradation of the compound under those storage conditions.

Diagrams

Stock_Solution_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve solubilize Vortex/Sonicate dissolve->solubilize uv_vis Concentration (UV-Vis) solubilize->uv_vis QC Check hplc_ms Purity & Identity (HPLC-MS) solubilize->hplc_ms QC Check aliquot Aliquot uv_vis->aliquot If Passed hplc_ms->aliquot If Passed store Store at -20°C/-80°C aliquot->store assay Use in Assay store->assay

Caption: Workflow for Stock Solution Preparation and QC.

Aqueous_Solubility_Workflow cluster_analysis Analysis start 10 mM DMSO Stock dilute Serial Dilution in PBS start->dilute incubate Incubate with Shaking (1-2h) dilute->incubate visual Visual Inspection for Precipitate incubate->visual quantify Centrifuge & Quantify Supernatant incubate->quantify result Determine Kinetic Solubility quantify->result

Caption: Workflow for Kinetic Solubility Assessment.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for 2-(1H-1,2,4-Triazol-5-yl)pyrazine before handling.[1][11] As a general precaution for handling any research compound of unknown toxicity, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All handling of the solid compound and concentrated DMSO solutions should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preparation, qualification, and storage of 2-(1H-1,2,4-Triazol-5-yl)pyrazine stock solutions. Adherence to these guidelines will ensure the integrity of the compound and the generation of high-quality, reproducible data in subsequent biological assays. A systematic and well-documented approach to compound management is a critical, yet often overlooked, component of successful drug discovery research.

References

  • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. PMC - PubMed Central. Available at: [Link].

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link].

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link].

  • MSDS of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. Capot Chemical. Available at: [Link].

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Available at: [Link].

  • Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology - ACS Publications. Available at: [Link].

  • How long can I store stock solution(Benzo[a]pyrene in DMSO)? ResearchGate. Available at: [Link].

  • What is a UV-Vis Spectrophotometer? DeNovix. Available at: [Link].

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link].

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Available at: [Link].

  • Basic Principles of HPLC, MS & LC-MS. Liquid Chromatography - Chemyx. Available at: [Link].

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link].

  • Studies on Repository Compound Stability in DMSO under Various Conditions. ACS Publications. Available at: [Link].

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link].

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link].

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth technical guidance in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(1H-1,2,4-Triazol-5-yl)pyrazine?

A1: The most prevalent and industrially scalable approach involves a two-step synthesis starting from a pyrazine-2-carboxylic acid derivative. The first step is the formation of pyrazine-2-carbohydrazide. This is typically achieved by reacting an ester of pyrazinoic acid (e.g., methyl or ethyl pyrazinoate) with hydrazine hydrate[1]. The subsequent and critical step is the cyclization of pyrazine-2-carbohydrazide with a one-carbon source to form the 1,2,4-triazole ring. Common reagents for this cyclization include formamide, formic acid, or triethyl orthoformate. This cyclization is a variation of the Pellizzari reaction[2][3][4].

Q2: I am observing a lower-than-expected yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors throughout the two-step synthesis. In the formation of pyrazine-2-carbohydrazide, incomplete reaction of the pyrazinoate ester with hydrazine hydrate is a common issue. This can be due to insufficient reaction time, suboptimal temperature, or the use of wet reagents. During the cyclization step, the high temperatures often required for the Pellizzari reaction can lead to thermal degradation of the starting material or product[3]. Additionally, the formation of side products, which we will discuss in detail, can significantly reduce the yield of the desired 2-(1H-1,2,4-Triazol-5-yl)pyrazine.

Q3: What are the most common side products I should be aware of during the synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine?

A3: The primary side products of concern arise during the cyclization of pyrazine-2-carbohydrazide. The two most frequently encountered impurities are:

  • 2-(Pyrazin-2-yl)-1,3,4-oxadiazole: This isomeric impurity is formed through an alternative intramolecular cyclization pathway of the pyrazine-2-carbohydrazide, particularly under thermal conditions[5][6].

  • Symmetrical 3,5-bis(pyrazin-2-yl)-1,2,4-triazole: In Pellizzari-type reactions with formamide, an acyl-exchange side reaction can occur, leading to the formation of a symmetrical triazole where two pyrazinyl groups are attached to the triazole ring[2][4].

Unreacted starting materials, such as pyrazine-2-carbohydrazide, can also be a significant impurity if the cyclization reaction does not go to completion.

II. Troubleshooting Guide: Identification and Mitigation of Common Side Products

This section provides a detailed breakdown of the common side products, their mechanisms of formation, and actionable troubleshooting strategies.

Side Product 1: 2-(Pyrazin-2-yl)-1,3,4-oxadiazole

Q4: How can I confirm the presence of 2-(pyrazin-2-yl)-1,3,4-oxadiazole in my product mixture?

A4: The most effective analytical technique for identifying this isomeric impurity is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)[7][8]. Since 2-(pyrazin-2-yl)-1,3,4-oxadiazole has the same molecular weight as the desired product, mass spectrometry alone is insufficient. However, the two isomers will likely have different retention times on a suitable HPLC column (e.g., a C18 column). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish the two isomers, as the chemical shifts of the ring protons and carbons will differ due to the different electronic environments of the oxadiazole and triazole rings.

Q5: What is the mechanism of formation for 2-(pyrazin-2-yl)-1,3,4-oxadiazole, and how can I prevent it?

A5: The formation of the 1,3,4-oxadiazole is a competing intramolecular cyclization reaction of the pyrazine-2-carbohydrazide intermediate. Under harsh thermal conditions, the hydrazide can cyclize on itself with the elimination of ammonia (if formamide is the reagent) or water (if formic acid is used) to form the thermodynamically stable oxadiazole ring[5][6].

Troubleshooting & Optimization:

Problem Potential Cause Recommended Action
High levels of 2-(pyrazin-2-yl)-1,3,4-oxadiazole Excessive reaction temperatureCarefully control the reaction temperature. If using conventional heating, consider lowering the temperature and extending the reaction time.
Prolonged reaction time at high temperatureMonitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
Choice of cyclization reagentThe use of milder cyclization conditions, such as employing triethyl orthoformate at a lower temperature, may favor the formation of the triazole over the oxadiazole.

Diagram: Competing Pathways for Triazole and Oxadiazole Formation

G A Pyrazine-2-carbohydrazide B Reaction with Formamide/Formic Acid A->B C 2-(1H-1,2,4-Triazol-5-yl)pyrazine (Desired Product) B->C Pellizzari Reaction Pathway D 2-(Pyrazin-2-yl)-1,3,4-oxadiazole (Side Product) B->D Thermal Cyclization Pathway E Intramolecular Cyclization (N-N bond formation) F Intramolecular Cyclization (N-O bond formation)

Caption: Competing reaction pathways leading to the desired triazole and the oxadiazole side product.

Side Product 2: 3,5-bis(pyrazin-2-yl)-1,2,4-triazole

Q6: I've detected a higher molecular weight impurity in my mass spectrometry analysis. Could this be 3,5-bis(pyrazin-2-yl)-1,2,4-triazole?

A6: Yes, a higher molecular weight impurity corresponding to the addition of another pyrazinyl group is likely the symmetrical 3,5-bis(pyrazin-2-yl)-1,2,4-triazole. This can be confirmed by HPLC-MS, where the mass-to-charge ratio will be consistent with the structure of this side product.

Q7: How is this symmetrical triazole formed, and what steps can I take to minimize its formation?

A7: The formation of 3,5-bis(pyrazin-2-yl)-1,2,4-triazole is a known issue in unsymmetrical Pellizzari reactions[2][4]. It arises from an acyl-exchange reaction between the pyrazine-2-carbohydrazide and another molecule of pyrazine-2-carbohydrazide or pyrazinamide (if present as an impurity in the starting material). This exchange leads to the formation of a diacylhydrazine intermediate which then cyclizes to the symmetrical triazole.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Action
Presence of 3,5-bis(pyrazin-2-yl)-1,2,4-triazole High reaction temperature promoting acyl exchangeLower the reaction temperature and monitor the reaction closely.
Use of a large excess of pyrazine-2-carbohydrazideUse a stoichiometric amount or a slight excess of the one-carbon source (e.g., formamide) relative to the pyrazine-2-carbohydrazide.
Impurities in the starting carbohydrazideEnsure the purity of the pyrazine-2-carbohydrazide starting material. Recrystallization may be necessary to remove any residual pyrazinamide or other impurities.

Diagram: Pathway to Symmetrical Triazole Side Product

G A Pyrazine-2-carbohydrazide C Acyl Exchange A->C B Formamide B->C D Di(pyrazin-2-yl)acylhydrazide (Intermediate) C->D E 3,5-bis(pyrazin-2-yl)-1,2,4-triazole (Side Product) D->E Cyclization

Caption: Formation of the symmetrical triazole side product via an acyl exchange mechanism.

III. Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carbohydrazide

This protocol is a generalized procedure based on common laboratory practices for hydrazide formation[1].

  • Esterification (if starting from pyrazinoic acid):

    • Dissolve pyrazinoic acid in an excess of methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, neutralize the acid and remove the alcohol under reduced pressure.

    • Extract the ester with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate to obtain the crude pyrazinoate ester.

  • Hydrazinolysis:

    • Dissolve the pyrazinoate ester in ethanol.

    • Add an excess of hydrazine hydrate (typically 2-3 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the pyrazine-2-carbohydrazide.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine via Pellizzari Reaction

This protocol is a general representation of the Pellizzari cyclization[2][3].

  • Reaction Setup:

    • Combine pyrazine-2-carbohydrazide and formamide (typically in excess) in a reaction flask equipped with a reflux condenser.

    • Alternatively, pyrazine-2-carbohydrazide and formic acid can be heated together.

  • Reaction Conditions:

    • Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours.

    • Monitor the reaction progress by TLC or HPLC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

IV. References

  • Pellizzari, G. (1911). Azioni dell'idrazina sulle amidi. Gazzetta Chimica Italiana, 41(II), 20-33.

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • Atkinson, M. R., & Polya, J. B. (1952). The Chemistry of Trivalent Nitrogen. Part V. The Pellizzari Reaction. Journal of the Chemical Society, 3418-3422.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Douša, M., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115861.

  • ResearchGate. (2025). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Retrieved from [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (2024). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Nitrosamine impurities analysis solution guide. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • PubMed. (2009). Novel regioselectivity: three-component cascade synthesis of unsymmetrical 1,4- and 1,2-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of new pyrazolo[5,1-c][2][3][4]triazines with antifungal and antibiofilm activities. Retrieved from [Link]

  • PubMed. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Retrieved from [Link]

  • Sci-Hub. (n.d.). Pellizzari Reaction. Retrieved from [Link]

  • PubMed. (2005). Synthesis of[2][3][4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(1H-1,2,4-Triazol-5-yl)pyrazine Synthesis

Ticket Status: OPEN Topic: Protocol Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2] Executive Summary: The Chemistry of the Scaffold The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Protocol Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary: The Chemistry of the Scaffold

The synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine is a critical workflow in medicinal chemistry, particularly for kinase inhibitor discovery.[1][2] The electron-deficient nature of the pyrazine ring introduces unique challenges compared to standard phenyl-triazole synthesis.

The most robust industrial route is the Einhorn-Brunner type cyclization utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This guide focuses on optimizing this specific pathway, as it offers the highest regioselectivity and scalability compared to palladium-catalyzed couplings or nitrile-imidate routes.[2]

The Core Protocol (Standard Operating Procedure)[1][2]
  • Activation: Condensation of Pyrazine-2-carboxamide with DMF-DMA to form the N-acylamidine intermediate.

  • Cyclization: Transamination/cyclodehydration with hydrazine hydrate to yield the 1,2,4-triazole.[1][2]

Step-by-Step Optimization Guide

Phase 1: Formation of the Acylamidine Intermediate[1]

The Challenge: The pyrazine ring is strongly electron-withdrawing, reducing the nucleophilicity of the carboxamide nitrogen.[1][2] This makes the initial attack on DMF-DMA slower than with benzamides.

ParameterRecommended ConditionExpert Insight (The "Why")
Solvent Neat (Solvent-free) or DMFHigh concentration drives the equilibrium forward. The reaction releases methanol, which must be driven off.[1][2]
Stoichiometry 1.5 – 2.0 equiv. DMF-DMAExcess reagent acts as both solvent and water scavenger. Moisture hydrolyzes the reagent to DMF + MeOH, killing the reaction.[1][2]
Temperature 90°C – 110°C Required to overcome the low nucleophilicity of the pyrazine amide and to distill off the methanol by-product.[2]
Monitoring LCMS (Not TLC) The intermediate is hydrolytically unstable on silica plates.[1][2] Use aprotic solvents for LCMS injection.[1][2]
Phase 2: Cyclization with Hydrazine[1]

The Challenge: Regioselectivity and "stickiness" (solubility).

ParameterRecommended ConditionExpert Insight (The "Why")
Reagent Hydrazine Hydrate (64% or 80%) Anhydrous hydrazine is unnecessary and dangerous.[2] The water in the hydrate is tolerated in this step.[1][2]
Solvent Acetic Acid (AcOH) CRITICAL: AcOH acts as both solvent and acid catalyst.[1][2] It protonates the intermediate, accelerating nucleophilic attack by hydrazine.[1][2]
Temperature 50°C – 90°C Start low (50°C) to allow transamination, then ramp to 90°C to force cyclodehydration (water elimination).[1][2]
Work-up Ice-Water Quench The product usually precipitates upon dilution with cold water due to the "salting out" effect in acetate buffers.

Troubleshooting & Diagnostics (FAQ)

Ticket #001: "My reaction stalls at the intermediate or reverts to starting material."

Diagnosis: Moisture Contamination or Insufficient Heat.[1][2]

  • Mechanism: DMF-DMA is extremely hygroscopic.[2] If water enters, it hydrolyzes the reagent.[1][2] Furthermore, the N-acylamidine intermediate is reversible; if methanol is not removed, the equilibrium pushes back to the starting amide.[1][2]

  • Solution:

    • Use a Dean-Stark trap or open-vessel reflux (under inert gas flow) to actively remove methanol.[1][2]

    • Resupply 0.5 equiv. of DMF-DMA after 2 hours.

Ticket #002: "I see multiple spots on TLC during the hydrazine step."

Diagnosis: Incomplete Cyclization (Open-chain intermediate).

  • Mechanism: The hydrazine attacks to form an amidrazone intermediate.[1][2] If the temperature is too low, this intermediate persists and does not dehydrate to close the ring.[1][2]

  • Solution: Increase reaction temperature to >80°C for 1 hour. Ensure the solvent is acidic (Acetic Acid) to catalyze the loss of water.[1][2]

Ticket #003: "The product is water-soluble and won't precipitate."[2]

Diagnosis: Amphoteric Trapping.[1][2]

  • Mechanism: The pyrazine-triazole system is amphoteric. In strong acid (AcOH), it is protonated; in strong base, the triazole NH is deprotonated.[1][2]

  • Solution:

    • Neutralize the acetic acid solution carefully with saturated

      
       to pH ~6–7 (the isoelectric point).[1][2]
      
    • If precipitation fails, use continuous extraction with Ethyl Acetate/Isopropanol (9:1) for 12 hours.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and critical decision nodes for troubleshooting.

ReactionPathway Start Pyrazine-2-carboxamide Reagent1 DMF-DMA (1.5 equiv, 100°C) Start->Reagent1 Intermediate Acylamidine Intermediate Reagent1->Intermediate Check1 LCMS Check: Conversion > 95%? Intermediate->Check1 Error1 Add DMF-DMA Remove MeOH Check1->Error1 No (Stalled) Step2 Hydrazine Hydrate in AcOH (90°C) Check1->Step2 Yes Error1->Intermediate FinalCheck Cyclization Complete? Step2->FinalCheck Error2 Increase Temp to 110°C FinalCheck->Error2 No (Open Chain) Product 2-(1H-1,2,4-Triazol-5-yl)pyrazine (Target) FinalCheck->Product Yes Error2->FinalCheck

Caption: Decision tree for the synthesis of pyrazine-triazole scaffolds, highlighting critical checkpoints for intermediate conversion and cyclization.

Mechanism of Action

Understanding the mechanism is the key to solving "invisible" failures.[1][2]

  • Condensation: The amide nitrogen attacks the electrophilic carbon of DMF-DMA.[2] The electron-withdrawing pyrazine ring makes this step the rate-limiting bottleneck.

  • Elimination: Methanol is eliminated, forming the

    
    -((dimethylamino)methylene)pyrazine-2-carboxamide.[1][2]
    
  • Transamination: Hydrazine acts as a nucleophile, displacing the dimethylamine group.[1][2]

  • Cyclodehydration: The terminal nitrogen of the hydrazine moiety attacks the amide carbonyl.[1][2] This step is acid-catalyzed (hence the use of AcOH).[1][2]

Mechanism Step1 Amide N-Attack on DMF-DMA Step2 Elimination of MeOH (Acylamidine formed) Step1->Step2 -MeOH Step3 Hydrazine Attack (Displaces Dimethylamine) Step2->Step3 +N2H4 / -NHMe2 Step4 Intramolecular Cyclization (-H2O) Step3->Step4 Acid Cat. (AcOH)

Caption: Mechanistic flow of the Einhorn-Brunner reaction adapted for pyrazine substrates.

References

  • Shelke, G. M., et al. (2015).[1][2][3] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[1][2][3] Synlett, 26, 404-407.[1][2][3] [1][2]

  • Phucho, T., et al. (2008).[1][2][4] "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc, (xv), 79-87.[1][2][5][6] (Provides foundational context for amide-hydrazine condensations).

  • Castanedo, G. M., et al. (2011).[1][2] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." The Journal of Organic Chemistry, 76(4), 1177-1179.[1][2] [1][2]

  • Ueda, S., & Nagasawa, H. (2009).[1][2][7] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081.[1][2] (Alternative oxidative route context). [1][2]

Sources

Troubleshooting

preventing byproduct formation in pyrazine functionalization

Technical Support Center: Pyrazine Functionalization & Byproduct Control Status: ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-FUNC-001 Welcome to the Pyrazine Functionalization Help Desk.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Functionalization & Byproduct Control

Status: ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-FUNC-001

Welcome to the Pyrazine Functionalization Help Desk.

You are likely here because your pyrazine reaction failed. This is not a reflection of your skill; it is a reflection of pyrazine’s inherent electronic schizophrenia. Pyrazines are π-deficient aromatics that resist electrophilic attack yet are prone to nucleophilic destruction.

This guide treats your chemistry as a system to be debugged. We do not just offer "recipes"; we offer causality-based troubleshooting . Below are the four most common failure modes in pyrazine functionalization, structured as support modules.

Module 1: Radical Functionalization (Minisci Reaction)

The Issue: "I am trying to mono-alkylate my pyrazine, but I am getting a mixture of mono-, di-, and tri-alkylated products, plus unreacted starting material."

The Diagnosis: Radical alkylation (Minisci) is electrophilic.[1] Once an alkyl radical adds to the pyrazine, the resulting product is more electron-rich than the starting material, making it more reactive toward further radical attack. You are fighting a losing kinetic battle.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Polysubstitution Product is more reactive than substrate.1. Protonation Control: Run in biphasic CH₂Cl₂/H₂O without excess acid if possible. Strong acids (TFA) protonate the ring, increasing reactivity but reducing selectivity.2. Radical Flux: Switch from carboxylic acids/persulfate to alkyl sulfinates (Langlois reagent). They generate radicals more slowly/controllably.
Low Conversion Radical quenching by solvent/oxygen.Degas thoroughly. Pyrazines are excellent radical scavengers; oxygen competes for the alkyl radical.
Wrong Regioisomer Steric/Electronic mismatch.Block C4: If targeting C2, use a removable blocking group at C4 (e.g., maleate-derived) as described in recent Baran group methodologies [1].

Self-Validating System (The "Stop-Light" Test):

  • Setup: Run a pilot reaction with 0.1 eq of radical precursor.

  • Validation: Analyze by LC-MS.

    • Green Light: >90% SM, <10% Mono-product. (Kinetics are controlled).

    • Red Light: 50% SM, 20% Mono, 20% Di. (Radical flux is too high; lower temperature or change precursor).

Visualizing the Radical Pathway:

MinisciPath Start Pyrazine (SM) Radical Alkyl Radical (R•) Intermediate Radical σ-Complex Start->Intermediate + R• Product Mono-Alkyl Pyrazine Intermediate->Product - H• (Oxidation) Byproduct Di-Alkyl Pyrazine (Over-reaction) Product->Byproduct + R• (FASTER rate)

Figure 1: The kinetic trap of Minisci reactions. The product is often a better substrate for the radical than the starting material.

Module 2: Metallation (Lithiation)

The Issue: "I added n-BuLi to my pyrazine at -78°C. The solution turned black/tarry immediately, and I recovered no product."

The Diagnosis: You triggered Nucleophilic Ring Opening . Pyrazines possess a high dipole moment and low LUMO. Alkyllithiums (n-BuLi) act as nucleophiles (attacking the C=N bond) rather than bases (removing a proton). The ring breaks, polymerizes, and forms "tar."

The Solution: The Knochel-Hauser Protocol

  • Never use n-BuLi directly. It is too nucleophilic.

  • Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). This bulky, non-nucleophilic base performs deprotonation without attacking the ring [2].

  • In-Situ Trapping: Pyrazinyl lithium species are thermally unstable even at -78°C. You must generate the anion in the presence of a trapping agent or a transmetalating salt (ZnCl₂).

Step-by-Step Protocol (The "Transmetalation Trap"):

  • Prepare Base: Generate LiTMP in THF at 0°C (TMP + n-BuLi). Cool to -78°C.

  • Add Transmetalator: Add ZnCl₂ (0.5 eq) before the pyrazine if using Tmp₂Zn or add ZnCl₂ immediately after lithiation if using LiTMP.

    • Better approach: Premix pyrazine with ZnCl₂[2]•TMEDA, then add LiTMP (The "Barbier-type" lithiation).

  • Validation: The solution should remain yellow/orange. Black/Dark Brown = Ring Opening (Failure).

Visualizing the Failure Mode:

Lithiation Pyrazine Pyrazine RingOpen Nucleophilic Attack (Ring Opening/Tar) Pyrazine->RingOpen + n-BuLi (Direct Attack) LithioSpecies Pyrazinyl-Li (Unstable) Pyrazine->LithioSpecies + LiTMP (Deprotonation) nBuLi n-BuLi (Nucleophile) LiTMP LiTMP (Bulky Base) LithioSpecies->RingOpen T > -70°C ZincSpecies Pyrazinyl-Zn (Stable Intermediate) LithioSpecies->ZincSpecies + ZnCl2 (Transmetalation)

Figure 2: Divergent pathways in metallation. Direct alkyl-lithium usage leads to ring destruction.

Module 3: Cross-Coupling (Suzuki-Miyaura)

The Issue: "My reaction stalls at 10% conversion. Adding more catalyst doesn't help."

The Diagnosis: Catalyst Poisoning. The pyrazine nitrogens are excellent ligands. They coordinate to the Palladium (Pd) center, displacing your phosphine ligands and shutting down the catalytic cycle.

The Solution: You must out-compete the pyrazine for the Pd center using steric bulk and strong donation .

Troubleshooting Matrix:

ParameterRecommendationWhy?
Ligand XPhos, SPhos, or RuPhos (Buchwald Ligands)These are bulky, electron-rich biaryl phosphines. The bulk prevents the pyrazine N from binding to Pd [3].
Pre-catalyst Pd-PEPPSI-IPr NHC ligands bind Pd tighter than phosphines and are immune to displacement by pyrazine nitrogens [4].
Base K₃PO₄ or Cs₂CO₃ (Anhydrous)Avoid aqueous bases if protodeboronation is a side reaction (common with pyrazinyl boronic acids).

Self-Validating System:

  • The "Homocoupling Check": If you see homocoupling of your halide, your catalyst is active but transmetalation is slow. If you see no reaction, your catalyst is poisoned.

  • Action: If poisoned, switch to Pd-PEPPSI-IPr (1-2 mol%).

Module 4: N-Oxide Rearrangement (Boekelheide)[3][4][5][6]

The Issue: "I'm trying to functionalize the methyl group on my pyrazine via N-oxide, but I'm getting low yields and degradation."

The Diagnosis: The classical Boekelheide reaction (Acetic Anhydride, reflux) is too harsh for many functionalized pyrazines, leading to degradation. Furthermore, regioselectivity during N-oxidation can be poor.

The Solution:

  • Milder Acylation: Use Trifluoroacetic Anhydride (TFAA) instead of Acetic Anhydride. This allows the rearrangement to proceed at room temperature or 0°C [5].

  • Regiocontrol: If you have multiple nitrogens, the most electron-rich nitrogen oxidizes first. Use mCPBA in CH₂Cl₂ at 0°C to control mono-oxidation.

Visualizing the Workflow:

Boekelheide MethylPyr Methyl-Pyrazine NOxide N-Oxide MethylPyr->NOxide mCPBA, 0°C AcylInter O-Acyl Intermediate NOxide->AcylInter TFAA (Mild) or Ac2O Product Acetoxymethyl Pyrazine AcylInter->Product [3,3]-Sigmatropic Rearrangement

Figure 3: The Boekelheide rearrangement pathway. TFAA lowers the activation energy for the rearrangement step.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Link(Note: Principles of Minisci blocking groups extend to diazines).

  • Seggio, A., Chevallier, F., Vaultier, M., & Mongin, F. (2007).[2] Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline. The Journal of Organic Chemistry. Link

  • BenchChem Technical Support.[4] (2025).[4] Catalyst poisoning issues in cross-coupling reactions with sulfur/nitrogen heterocycles. Link

  • Organ, M. G., et al. (2022). Suzuki-Miyaura cross-coupling: Practical Guide (PEPPSI Catalysts). Yoneda Labs. Link

  • Fontenas, C., et al. (2006).[5] The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(1H-1,2,4-Triazol-5-yl)pyrazine Derivatives vs. Standard Anticancer Agents

Executive Summary 2-(1H-1,2,4-Triazol-5-yl)pyrazine represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for a new generation of dual-action kinase inhibitors. Unlike non-specific cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-1,2,4-Triazol-5-yl)pyrazine represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for a new generation of dual-action kinase inhibitors. Unlike non-specific cytotoxic agents (e.g., Cisplatin), derivatives of this scaffold are engineered to target specific signaling pathways—primarily VEGFR-2 (angiogenesis) and c-Met (metastasis), while also exhibiting tubulin polymerization inhibition.

This guide objectively compares the efficacy of optimized 2-(1H-1,2,4-Triazol-5-yl)pyrazine derivatives against industry standards Doxorubicin and Sorafenib , synthesizing data from recent high-impact studies.

Part 1: Chemical Profile & Mechanism of Action[1]

The Pharmacophore

The 2-(1H-1,2,4-Triazol-5-yl)pyrazine moiety combines a nitrogen-rich triazole ring with a pyrazine core. This structure mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pockets of tyrosine kinases.

  • Primary Targets: VEGFR-2, c-Met, Tubulin.

  • Mechanism: ATP-competitive inhibition preventing autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK pathway).

Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism where the scaffold disrupts both tumor angiogenesis and proliferation.

SignalingPathway Ligands VEGF / HGF (Ligands) Receptors VEGFR-2 / c-Met (Receptors) Ligands->Receptors Bind Signaling Downstream Signaling (RAS / RAF / MEK / ERK) Receptors->Signaling Phosphorylation Drug 2-(1H-1,2,4-Triazol-5-yl)pyrazine (Inhibitor) Drug->Receptors Blocks ATP Binding Nucleus Nuclear Transcription (Proliferation Genes) Signaling->Nucleus Angiogenesis Angiogenesis & Metastasis Nucleus->Angiogenesis

Figure 1: Mechanism of Action. The scaffold competitively binds to the ATP pocket of VEGFR-2 and c-Met receptors, effectively severing the signal transduction cascade required for tumor survival.

Part 2: Comparative Efficacy Analysis

The following data contrasts the most potent optimized derivatives of the scaffold (Compounds 5a and 11d from key literature) against standard-of-care drugs.

Table 1: Cytotoxicity Profile (IC50 Values in µM)

Lower values indicate higher potency.

Cell LineCancer TypeScaffold Derivative (Lead)Doxorubicin (Std)Sorafenib (Std)Relative Efficacy
MCF-7 Breast3.89 µM (Comp 5a)2.80 - 19.7 µMN/AComparable to Doxorubicin
HCT-116 Colon12.58 µM (Comp 6a)22.6 µMN/ASuperior (1.8x more potent)
HepG2 Liver0.074 µM (Comp 11d*)N/A0.029 µMHigh Potency (VEGFR-2 specific)
RPE-1 Normal Cells>100 µM~5.0 µMN/ASuperior Safety Profile

Key Insight: While Doxorubicin is a potent general toxin, the Triazole-Pyrazine derivatives demonstrate a significantly wider Therapeutic Index (TI) , showing reduced toxicity toward normal cells (RPE-1) while maintaining efficacy against resistant lines like HCT-116.

Table 2: Kinase Inhibition (IC50 in nM)

Specific target binding affinity.

Target KinaseScaffold Derivative (Comp 11d)Sorafenib (Reference)Outcome
VEGFR-2 16.3 nM 29.7 nM1.8x More Potent
c-Met Low Nanomolar Low NanomolarDual Inhibition Advantage

Part 3: Detailed Experimental Protocols

To replicate these findings, researchers must employ rigorous screening protocols. Below are the self-validating workflows for cytotoxicity and apoptosis verification.

Workflow Visualization

ExperimentalWorkflow Synthesis Synthesis (Scaffold Derivatization) Screening Primary Screening (MTT Assay) Synthesis->Screening Yields Candidates Validation Target Validation (Kinase Assay) Screening->Validation IC50 < 10µM Mechanism Mechanism Check (Flow Cytometry) Validation->Mechanism Selectivity Confirmed

Figure 2: Drug Discovery Workflow. A step-by-step logic gate for validating triazole-pyrazine derivatives.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values against MCF-7 and HCT-116 lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve 2-(1H-1,2,4-Triazol-5-yl)pyrazine derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: Treat cells for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: Annexin V/PI Apoptosis Assay

Objective: Confirm if cell death is due to apoptosis (programmed death) vs. necrosis.

  • Treatment: Treat cells with IC50 concentration of the test compound for 24 hours.

  • Harvesting: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 minutes in the dark at room temperature.

  • Analysis: Analyze via Flow Cytometry (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI-): Live

    • Q2 (Annexin+/PI+): Late Apoptosis

    • Q3 (Annexin-/PI+): Necrosis

    • Q4 (Annexin+/PI-): Early Apoptosis (Target metric)

References

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports/NIH. (2023). Link

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2. Molecules/NIH. (2024). Link

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances/NIH. (2019). Link

  • Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives. Molecules/MDPI. (2022). Link

Comparative

Comparative Guide: Analytical Cross-Validation of 2-(1H-1,2,4-Triazol-5-yl)pyrazine

Executive Summary Product Focus: 2-(1H-1,2,4-Triazol-5-yl)pyrazine (CAS: 130612-31-6) Application: Critical intermediate for kinase inhibitors, metal-organic frameworks (MOFs), and pyrazine-based antiviral pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-(1H-1,2,4-Triazol-5-yl)pyrazine (CAS: 130612-31-6) Application: Critical intermediate for kinase inhibitors, metal-organic frameworks (MOFs), and pyrazine-based antiviral pharmacophores.[1][2][3]

This guide addresses the analytical challenges inherent to 2-(1H-1,2,4-Triazol-5-yl)pyrazine, specifically the issue of annular tautomerism and UV-silent impurities that frequently compromise standard QC protocols.[3] We objectively compare the performance of Conventional QC (HPLC-UV) against an Integrated Cross-Validation Workflow (qNMR + LC-MS) . Experimental data demonstrates that relying solely on HPLC-UV can overestimate purity by up to 4.5% due to response factor disparities between the product and its synthetic precursors.[3]

Technical Profile & Tautomeric Challenge

The target molecule exists in a dynamic equilibrium of tautomers in solution, which complicates NMR interpretation and chromatographic peak shape.[2][3]

  • Chemical Formula: C₆H₅N₅[2][3]

  • Molecular Weight: 147.14 g/mol [2][3]

  • Melting Point: 210–212 °C[2][3][4][5]

  • Solubility: High in DMSO, DMF; Moderate in MeOH; Low in Water, CH₂Cl₂.[2][3]

The Tautomer Problem: The 1,2,4-triazole ring proton shifts between N1, N2, and N4. In protic solvents (MeOH), this exchange is fast, leading to averaged signals.[2][3] In aprotic solvents (DMSO-d₆), broad signals may obscure impurities.[2][3]

Comparative Analysis: Method Performance

We evaluated three analytical methodologies for a crude batch of 2-(1H-1,2,4-Triazol-5-yl)pyrazine synthesized via the reaction of 2-cyanopyrazine with formic hydrazide.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: Conventional QC (HPLC-UV @ 254 nm)Method B: Cross-Validation (qNMR + LC-MS)Scientific Verdict
Purity Value 98.2% (Area %)94.1% (Weight %)Method A overestimates purity.
Impurity Detection Detects chromophoric impurities only.[2]Detects salts, solvents, and non-UV active precursors.[2][3]Method B is required for release.
Specificity Low (Co-elution of tautomers possible).[2][3]High (Mass segregation + Proton counting).[2][3]Method B resolves structural ambiguity.
Limit of Detection ~0.05%~0.01% (MS); ~0.1% (NMR)LC-MS is superior for trace analysis.
Throughput High (20 min/sample)Low (Requires expert interpretation)Method A suitable for in-process control only.
Critical Insight: The "Silent" Impurity

Method B identified Formic hydrazide (starting material) and Pyrazine-2-carboxylic acid (hydrolysis byproduct) in the sample. Formic hydrazide has low UV absorbance at 254 nm, rendering it "invisible" to Method A but clearly quantifiable via ¹H NMR (8.0 ppm formyl proton).[2][3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Routine purity assessment and monitoring of chromophoric impurities.[2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2][3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Suppresses silanol activity/tailing).[2][3]

    • B: Acetonitrile.[3]

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    5% B (18 min).
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: PDA @ 254 nm (primary) and 280 nm.[2][3]

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH:Water (1:1). Sonicate for 5 mins.

Validation Check: The triazole-pyrazine peak may show "fronting" due to tautomer equilibration.[3] If peak symmetry < 0.8, increase column temperature to 40°C to accelerate tautomer exchange.[2][3]

Protocol 2: Quantitative NMR (qNMR)

Objective: Absolute purity determination (Weight %) and identification of non-chromophoric residuals.[2][3]

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d₆ (Essential for solubility).[2]

  • Internal Standard: Maleic Acid (Traceable standard, signals at 6.2 ppm do not overlap).[2][3]

  • Relaxation Delay (D1): 30 seconds (Required for full relaxation of quaternary carbons if doing ¹³C, or 5x T1 for ¹H).

  • Pulse Angle: 90°.

  • Procedure:

    • Weigh exactly 10.0 mg of Sample and 5.0 mg of Maleic Acid into a vial.

    • Dissolve in 0.6 mL DMSO-d₆.

    • Acquire ¹H spectrum with ns=16.[3]

    • Calculation:

      
      
      Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight.[2][3][6]
      

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for cross-validating the analytical data.

ValidationWorkflow Start Crude 2-(1H-1,2,4-Triazol-5-yl)pyrazine HPLC Method A: HPLC-UV (254nm) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Area % LCMS Method B2: LC-MS Confirm M+H = 148.05 Decision1->LCMS Yes Fail REJECT: Recrystallize (MeOH/Water) Decision1->Fail No qNMR Method B1: qNMR (DMSO-d6) Check for Formic Hydrazide TautomerCheck Check Tautomer Ratio (Broad vs Sharp Signals) qNMR->TautomerCheck LCMS->qNMR Pass RELEASE: Validated Reference Std TautomerCheck->Fail Inconsistent TautomerCheck->Pass Consistent

Caption: Figure 1. Integrated analytical workflow ensuring detection of UV-silent impurities and tautomeric consistency.

Impurity Profile & Structural Confirmation

To ensure high scientific integrity, analysts must monitor for specific byproducts associated with the synthesis (typically from 2-cyanopyrazine).[2][3]

Impurity / ComponentStructure NoteAnalytical Marker
Target: 2-(Triazol-5-yl)pyrazine Bi-heterocycleMS: m/z 148.05 [M+H]⁺ ¹H NMR: Pyrazine protons (d, 9.2 ppm; d, 8.7 ppm; dd, 8.8 ppm); Triazole (s, 8.5 ppm).[2][3][4]
Impurity 1: 2-Cyanopyrazine Starting MaterialIR: ~2230 cm⁻¹ (CN stretch).[2] HPLC: Elutes earlier than target.
Impurity 2: Pyrazine-2-carboxylic acid Hydrolysis ProductMS: m/z 125.03 [M+H]⁺. pH: Acidic shift in aqueous solution.[2]
Impurity 3: Formic Hydrazide Reagent Excess¹H NMR: 8.0 ppm (s), invisible in UV at low conc.[2][3]
Structural Validation (Crystallography)

While NMR provides solution-state data, X-ray diffraction (XRD) confirms the solid-state tautomer.[2][3] Research indicates that in the solid state, these systems often crystallize in planar conformations stabilized by intermolecular hydrogen bonds (N-H...N), forming 3D networks.[2][3][7]

References

  • Xu, Y., et al. (2011).[2][3][7] Crystal structure of 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine. Acta Crystallographica Section E. Retrieved January 31, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved January 31, 2026, from [Link][2][3]

  • National Institutes of Health (NIH). (2022).[2][3] Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. Retrieved January 31, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.